molecular formula C7H6BrF B1272607 3-Bromo-5-fluorotoluene CAS No. 202865-83-6

3-Bromo-5-fluorotoluene

Cat. No.: B1272607
CAS No.: 202865-83-6
M. Wt: 189.02 g/mol
InChI Key: CTNFNUQREIIROB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorotoluene (CAS 202865-83-6), also known as 1-Bromo-3-fluoro-5-methylbenzene, is a high-purity halogenated aromatic compound offered at 98% purity . This chemical serves as a versatile building block in organic synthesis and is strictly for research use, not intended for human or veterinary applications . The molecular structure of this compound (C₇H₆BrF, MW 189.03 g/mol) features both bromine and fluorine substituents on a toluene ring, creating a multifunctional scaffold for complex molecule construction . The bromine atom acts as an excellent leaving group, making this compound a valuable substrate for pivotal transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for forming new carbon-carbon bonds in pharmaceutical and material science research . The fluorine atom, with its high electronegativity, can influence the molecule's electronic properties, potentially enhance metabolic stability, and participate in specific intermolecular interactions, such as halogen bonding . The distinct reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective, stepwise functionalization, making this compound a key intermediate in the synthesis of advanced bioactive molecules and agrochemicals [p>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFNUQREIIROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378433
Record name 3-Bromo-5-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-83-6
Record name 1-Bromo-3-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of the known chemical properties, representative synthetic and analytical methodologies, and potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not uniformly available across all physical parameters, the following table summarizes its core identifiers and includes comparative data from its isomers to provide a contextual understanding of its properties.

PropertyThis compound2-Bromo-5-fluorotoluene4-Bromo-3-fluorotoluene
CAS Number 202865-83-6[1][2][3]452-63-1452-74-4
Molecular Formula C₇H₆BrF[1][2][3]C₇H₆BrFC₇H₆BrF
Molecular Weight 189.03 g/mol [1]189.02 g/mol 189.02 g/mol
Appearance Liquid[1]LiquidLiquid
Boiling Point Not available177 °C / 756 mmHg191 °C
Melting Point Not availableNot availableNot available
Density Not available1.495 g/mL at 25 °C1.51 g/mL at 20 °C
Refractive Index Not availablen20/D 1.526n20/D 1.53
Storage Temperature 2-8 °C[1]Not specifiedNot specified

Synthesis and Reactivity

This compound is a versatile intermediate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-heteroatom bonds.

Representative Synthetic Protocol: Bromination of 3-Fluorotoluene

Materials:

  • 4-Fluorotoluene

  • Bromine

  • Glacial Acetic Acid

  • Iron powder (or an iron salt)

  • Iodine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of 4-fluorotoluene in glacial acetic acid in a round-bottom flask, add catalytic amounts of iron powder and iodine.

  • Stir the mixture at room temperature.

  • Slowly add bromine from a dropping funnel. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 25-27 °C).

  • After the addition is complete, continue stirring for several hours at the same temperature to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the organic products with a suitable solvent (e.g., diethyl ether).

  • The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, a mixture of isomers, is then purified by fractional distillation to isolate the desired 3-bromo-4-fluorotoluene. A similar approach starting from 3-fluorotoluene would be expected to yield a mixture of brominated isomers, including this compound, which would then require careful separation.

Reactivity and Applications in Drug Development

The bromine atom in this compound is a key functional group that allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in many drug molecules.

Sonogashira Coupling

The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne, also catalyzed by palladium and a copper(I) co-catalyst, to form a substituted alkyne. This is another powerful tool for extending the carbon skeleton and introducing functionality.

The strategic incorporation of the this compound moiety can lead to the development of novel compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Suzuki_Coupling This compound This compound Biaryl_Product Biaryl Product This compound->Biaryl_Product Suzuki Coupling Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Biaryl_Product Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Biaryl_Product caption Figure 1: Representative Suzuki Coupling Reaction.

Figure 1: Representative Suzuki Coupling Reaction.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from its isomers.

SpectroscopyExpected Features
¹H NMR Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methyl group will be a singlet around 2.3 ppm. Coupling between the fluorine atom and adjacent protons will be observed.
¹³C NMR Aromatic carbons will appear in the range of 110-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will be in the lower field region of the aromatic signals. The methyl carbon will appear around 20 ppm.
IR Spectroscopy Characteristic C-H stretching of the aromatic ring and methyl group (around 3000 cm⁻¹ and 2900 cm⁻¹ respectively). C=C stretching of the aromatic ring (1400-1600 cm⁻¹). A strong C-F stretching band (1000-1300 cm⁻¹). A C-Br stretching band (500-600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the methyl group.

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory system.

Hazard Statements (from related compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

A full Material Safety Data Sheet (MSDS) should be consulted before handling this chemical.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized batch of this compound.

Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis cluster_spectroscopy Spectroscopic Methods Crude_Product Crude Product Purification Purification (e.g., Distillation) Crude_Product->Purification Purity_Analysis Purity Analysis (GC/HPLC) Purification->Purity_Analysis Structural_Elucidation Structural Elucidation Purity_Analysis->Structural_Elucidation NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR caption Figure 2: Workflow for Analysis.

Figure 2: Workflow for Analysis.

Conclusion

References

An In-depth Technical Guide to 3-Bromo-5-fluorotoluene (CAS: 202865-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene, with the CAS number 202865-83-6, is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in key cross-coupling reactions, which are fundamental in the fields of pharmaceutical research, agrochemical development, and materials science. The strategic placement of the bromine and fluorine atoms allows for selective functionalization and modulation of physicochemical properties in target compounds.[1][2]

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized below for easy reference. This information is critical for handling, storage, and application of the compound in a research and development setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 202865-83-6[1]
Molecular Formula C₇H₆BrF[1]
Molecular Weight 189.02 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 183.4 °C at 760 mmHg[1]
Density 1.498 g/cm³[1]
Refractive Index 1.526[1]
Flash Point 67.1 °C[1]
Storage Temperature 2-8 °C[1]
Table 2: Safety and Hazard Information
Hazard IdentificationCode/Statement
Hazard Codes Xi, Xn
Risk Statements R10, R22, R36/37/38
Safety Statements S16, S26, S36
Hazard Statements H302, H319

Disclaimer: This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Applications in Organic Synthesis

This compound is a highly valued intermediate primarily due to the differential reactivity of its halogen substituents. The bromine atom is particularly susceptible to participation in palladium-catalyzed cross-coupling reactions, providing a robust handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the fluorine atom can enhance the metabolic stability and modulate the electronic properties of the final products, a desirable feature in drug discovery.[2]

Key applications include its use as a starting material in:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Stille Coupling: For the creation of carbon-carbon bonds with organotin compounds.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

These reactions are foundational in the synthesis of a wide range of biologically active molecules and functional materials.[2]

Experimental Protocols

The following sections provide detailed, representative methodologies for the application of this compound in key cross-coupling reactions. These protocols are based on established procedures for similar substrates and serve as a starting point for experimental design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Reaction Scheme:

(Where Ar-F represents the 3-fluoro-5-methylphenyl moiety from this compound)

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature of 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Work-up & Purification A This compound E Mix in Solvent (e.g., Toluene/Water) A->E B Arylboronic Acid B->E C Base (e.g., K₂CO₃) C->E D Pd Catalyst (e.g., Pd(PPh₃)₄) D->E F Heat under Inert Atmosphere (80-100°C) E->F G Cool & Extract F->G H Column Chromatography G->H I Final Product (Biaryl Compound) H->I

Suzuki Coupling Experimental Workflow
Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting an organic halide with an organotin compound.

Reaction Scheme:

(Where Ar-F represents the 3-fluoro-5-methylphenyl moiety)

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (e.g., tributyl(vinyl)tin) (1.1 mmol, 1.1 equiv.) in anhydrous and degassed toluene (5 mL).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction Conditions: The mixture is heated to reflux (around 110 °C) and stirred for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in a suitable solvent like diethyl ether.

  • Tin Removal: To remove the tin byproducts, the organic solution is stirred with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. The resulting precipitate of tributyltin fluoride is removed by filtration through Celite.

  • Purification: The filtrate is washed with water, dried, and concentrated. The crude product is then purified by column chromatography.

Stille_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)L₂-R' PdII_Ar->PdII_R Transmetalation (R'-SnBu₃) PdII_R->Pd0 Reductive Elimination (Ar-R')

Stille Coupling Catalytic Cycle
Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines from aryl halides.

Reaction Scheme:

(Where Ar-F represents the 3-fluoro-5-methylphenyl moiety)

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 6 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.

Logical Workflow in Drug Discovery

This compound, as a building block, plays a crucial role in the early stages of drug discovery and development. Its utility can be visualized as a key input in the generation of diverse chemical libraries for screening.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline A This compound (Building Block) C Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->C B Coupling Partners (Boronic Acids, Amines, etc.) B->C D Compound Library Generation C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical & Clinical Development G->H

Role in Drug Discovery Pipeline

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Its utility is primarily demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. The detailed protocols and conceptual workflows provided in this guide are intended to support researchers and scientists in harnessing the full potential of this important building block in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions and a thorough understanding of the reaction mechanisms are essential for successful and safe experimentation.

References

Technical Guide: Physical Properties of 1-Bromo-3-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-3-fluoro-5-methylbenzene (CAS No: 202865-83-6), a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and manufacturing activities by providing reliable physical data and standardized experimental context.

Core Physical and Chemical Properties

1-Bromo-3-fluoro-5-methylbenzene, with the molecular formula C₇H₆BrF, is a halogenated aromatic compound.[1][2] Its structural arrangement, featuring bromine, fluorine, and a methyl group on the benzene ring, imparts specific physical characteristics crucial for its application in organic synthesis.

Quantitative Data Summary

The physical properties of 1-bromo-3-fluoro-5-methylbenzene are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes
Molecular Weight 189.02 g/mol
Appearance Colorless Liquid-At standard conditions.[3][4]
Density 1.5 ± 0.1g/cm³[3]
1.498 ± 0.06g/cm³Predicted.[5]
Boiling Point 183.4°CAt 760 mmHg.[3]
183.4 ± 20.0°CPredicted.[5]
Melting Point Not available°CData not found in reviewed sources.
Flash Point 67.1 ± 16.6°C[3]
67.1°C[5]
Refractive Index 1.527-[3]
1.526-[5]
Vapor Pressure 1.05mmHgAt 25 °C.[3][5]
Solubility Insoluble in water-Soluble in organic solvents.

Experimental Protocols

While specific experimental reports detailing the determination of these properties for 1-bromo-3-fluoro-5-methylbenzene are not publicly available, the following sections describe the standard methodologies employed for such characterizations in organic chemistry.

Boiling Point Determination

The boiling point of a liquid compound like 1-bromo-3-fluoro-5-methylbenzene is typically determined via distillation at atmospheric pressure (760 mmHg).

Methodology:

  • A small quantity of the compound is placed in a distillation flask with boiling chips.

  • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • The flask is heated gently.

  • The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Density Measurement

The density of a liquid is its mass per unit volume and is commonly measured using a pycnometer or a digital density meter.

Methodology (Using a Pycnometer):

  • The empty pycnometer is weighed accurately.

  • It is then filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

  • The pycnometer is emptied, dried, and filled with 1-bromo-3-fluoro-5-methylbenzene.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer, typically at the sodium D-line (589 nm).

Methodology:

  • The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

  • A few drops of 1-bromo-3-fluoro-5-methylbenzene are placed on the prism.

  • The prism is closed, and the light source is activated.

  • The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationship between the fundamental structure and the macroscopic physical characteristics of 1-bromo-3-fluoro-5-methylbenzene.

G cluster_0 Molecular Structure cluster_1 Physical State & Thermal Properties cluster_2 Material Properties A Molecular Formula (C₇H₆BrF) B Molecular Weight (189.02 g/mol) A->B C Appearance (Colorless Liquid) B->C Determines D Boiling Point (183.4 °C) B->D Influences G Density (1.5 g/cm³) B->G Influences E Vapor Pressure (1.05 mmHg @ 25°C) D->E Influences F Flash Point (67.1 °C) E->F Determines H Refractive Index (1.527) G->H Correlates with

Caption: Interrelation of molecular and physical properties.

References

Structural Analysis of 3-Bromo-5-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Bromo-5-fluorotoluene (CAS No: 202865-83-6), a halogenated aromatic compound utilized as a key building block in synthetic organic chemistry. Its unique substitution pattern makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed spectroscopic analysis, generalized experimental protocols, and its potential applications in the synthesis of bioactive molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted physicochemical properties based on its structure and data from analogous compounds.

PropertyValueSource
IUPAC Name 1-Bromo-3-fluoro-5-methylbenzene[1]
Synonyms This compoundN/A
CAS Number 202865-83-6[2]
Molecular Formula C₇H₆BrF[1][2]
Molecular Weight 189.03 g/mol [1]
Appearance Predicted: Colorless to light yellow liquidN/A
Boiling Point Predicted: ~180-195 °C at 760 mmHgN/A
Density Predicted: ~1.5 g/mLN/A
Solubility Predicted: Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)N/A
Purity (Commercial) ≥ 98%[2]
Storage 2-8 °CN/A

Spectroscopic Analysis

Spectroscopic analysis is critical for the verification and structural elucidation of this compound. The following sections detail the predicted data for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.

Table 2: Predicted NMR Data (Solvent: CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Assignment
¹H NMR ~7.10 - 7.25Doublet of doublets (dd)~8, 2H-6
~6.95 - 7.10Doublet of triplets (dt)~8, 2H-2
~6.80 - 6.95Doublet of doublets (dd)~8, 2H-4
~2.35Singlet (s)N/A-CH₃
¹³C NMR ~162 - 165Doublet (d)¹JCF ≈ 245-250C-5 (C-F)
~139 - 142Singlet (s)N/AC-1 (C-CH₃)
~130 - 133Doublet (d)³JCF ≈ 7-9C-3 (C-Br)
~124 - 127Doublet (d)³JCF ≈ 3-5C-6
~117 - 120Doublet (d)²JCF ≈ 21-23C-4
~112 - 115Doublet (d)²JCF ≈ 21-23C-2
~20 - 22Singlet (s)N/A-CH₃
¹⁹F NMR ~(-110) - (-115)Triplet of triplets (tt)JFH ≈ 8, 8Ar-F

Note: Predictions are based on established substituent effects and data from similar fluorinated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch (-CH₃)
1600 - 1580StrongAromatic C=C Stretch
1480 - 1450StrongAromatic C=C Stretch
1280 - 1200StrongC-F Stretch
1100 - 1000MediumC-Br Stretch
900 - 675StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity (the M:M+2 ratio for bromine is approximately 1:1) will be observed.

    • m/z ≈ 188 (for ⁷⁹Br)

    • m/z ≈ 190 (for ⁸¹Br)

  • Major Fragments:

    • [M-Br]⁺: Loss of the bromine atom (m/z ≈ 109). This is a common fragmentation pathway for aromatic bromides.

    • [M-CH₃]⁺: Loss of the methyl group (m/z ≈ 173/175).

    • Tropylium Ion: Rearrangement to a tropylium-like cation (m/z ≈ 91) may occur, although it is less common for substituted benzenes compared to toluene itself.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound.

Synthesis Protocol: Electrophilic Aromatic Bromination

This protocol is a generalized procedure based on the bromination of similar aromatic compounds.

Workflow for Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with 3-Fluorotoluene and solvent (e.g., glacial acetic acid) B Cool mixture to 0-5 °C A->B C Add Lewis acid catalyst (e.g., FeBr₃ or Iron powder) B->C D Slowly add Bromine (Br₂) maintaining temperature C->D E Stir at room temperature for 12-24 hours D->E F Monitor reaction progress by GC or TLC E->F G Quench with sodium bisulfite solution F->G Upon completion H Extract with organic solvent (e.g., DCM or EtOAc) G->H I Wash with brine, dry over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by fractional distillation under vacuum J->K G Start This compound (Building Block) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Fluorotoluene Intermediate Coupling->Intermediate Modification Further Synthetic Modifications (e.g., oxidation, reduction) Intermediate->Modification API Final Bioactive Molecule (API) Modification->API

References

An In-depth Technical Guide on the Reactivity of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, offers a versatile platform for a variety of chemical transformations. The bromine atom serves as a handle for numerous cross-coupling reactions and the formation of organometallic reagents. The fluorine atom and methyl group, on the other hand, modulate the electronic properties and steric environment of the benzene ring, influencing the regioselectivity and reactivity of the molecule. This guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.

Core Reactivity Profile

The reactivity of this compound is dominated by the transformations of the carbon-bromine bond. The molecule readily participates in a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, it is a suitable precursor for the generation of Grignard and organolithium reagents, opening up another avenue for nucleophilic functionalization. The presence of the fluorine and methyl groups also influences the potential for directed ortho-lithiation, providing a means for regioselective substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of complex organic molecules. This compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Typical Reaction Conditions:

ParameterValue
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes
Ligand Phosphine-based ligands (e.g., PPh₃, dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, or Na₂CO₃
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide, which can be adapted for this compound.

  • To a flask are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Coupling_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-X Aryl Halide (this compound) Ar'-B(OR)2 Arylboronic Acid/Ester Ar-Ar' Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1] This reaction is of great importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.

Typical Reaction Conditions:

ParameterValue
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or other Pd precatalysts
Ligand Bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C

Experimental Protocol: Synthesis of an Arylamine

This protocol provides a general method for the Buchwald-Hartwig amination, which can be applied to this compound.[2]

  • In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added to the vial.

  • Anhydrous solvent (e.g., toluene, 5 mL) is added, and the vial is sealed.

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R2NH [Ar-Pd(II)(NHR2)-X(L)] [Ar-Pd(II)(NHR2)-X(L)] Amine\nCoordination->[Ar-Pd(II)(NHR2)-X(L)] Deprotonation Deprotonation [Ar-Pd(II)(NHR2)-X(L)]->Deprotonation -HX Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of substituted alkynes.

Typical Reaction Conditions:

ParameterValue
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, i-Pr₂NH, or other amines
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C

Experimental Protocol: Synthesis of an Arylalkyne

The following is a representative procedure for the Sonogashira coupling that can be adapted for this compound.

  • To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper co-catalyst (e.g., CuI, 0.06 mmol).

  • A base (e.g., triethylamine, 3.0 mmol) is added, and the reaction mixture is stirred at room temperature or heated as required.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Cu-X Cu-X Alkyne\nCoordination Alkyne Coordination Cu-X->Alkyne\nCoordination H-C≡C-R Cu-C≡C-R Cu-C≡C-R Alkyne\nCoordination->Cu-C≡C-R Base, -HB+X- Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene\nCoordination R-CH=CH2 Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion [Ar-CH2-CHR-Pd(II)-X(L2)] [Ar-CH2-CHR-Pd(II)-X(L2)] Migratory\nInsertion->[Ar-CH2-CHR-Pd(II)-X(L2)] β-Hydride\nElimination β-Hydride Elimination [Ar-CH2-CHR-Pd(II)-X(L2)]->β-Hydride\nElimination [H-Pd(II)-X(L2)] [H-Pd(II)-X(L2)] β-Hydride\nElimination->[H-Pd(II)-X(L2)] Ar-CH=CHR Reductive\nElimination Reductive Elimination [H-Pd(II)-X(L2)]->Reductive\nElimination Base, -HB+X- Reductive\nElimination->Pd(0)L2 Grignard_Formation_and_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Ar-Br This compound Reaction Reaction Ar-Br->Reaction Mg Magnesium Mg->Reaction Solvent Anhydrous Ether/THF Solvent->Reaction Ar-MgBr Ar-MgBr Reaction->Ar-MgBr 3-Fluoro-5-methylphenyl- magnesium bromide Ar-MgBr_react Ar-MgBr Addition Addition Ar-MgBr_react->Addition Electrophile e.g., Aldehyde (RCHO) Electrophile->Addition Workup Aqueous Workup (H3O+) Product Product Workup->Product Secondary Alcohol (Ar-CH(R)-OH) Intermediate Intermediate Addition->Intermediate [Ar-CH(R)-OMgBr] Intermediate->Workup Directed_Ortho_Lithiation Aryl-H Aromatic Substrate (with Directing Group) Coordination Coordination Aryl-H->Coordination Base Organolithium Base (RLi) Base->Coordination Electrophile E+ Deprotonation Deprotonation Coordination->Deprotonation ortho-Position Aryl-Li Aryl-Li Deprotonation->Aryl-Li Electrophilic\nSubstitution Electrophilic Substitution Aryl-Li->Electrophilic\nSubstitution E+ Aryl-E Aryl-E Electrophilic\nSubstitution->Aryl-E Product

References

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Bromo-5-fluorotoluene, a key reagent in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Data

The molecular formula and molecular weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations, analytical characterization, and material specification.

PropertyValueCitations
Molecular FormulaC7H6BrF[1][2][3]
Molecular Weight189.02 g/mol [1][3]

This data is compiled from reputable chemical suppliers and databases, ensuring accuracy and reliability for research and development applications. The compound, also known by its synonym 1-bromo-3-fluoro-5-methylbenzene, is a halogenated aromatic hydrocarbon.[2][3]

Logical Relationship of Molecular Properties

The relationship between a chemical compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation for this compound.

A This compound B Molecular Formula C7H6BrF A->B is represented by C Molecular Weight 189.02 g/mol B->C corresponds to

Molecular properties of this compound.

References

Navigating the Solubility Landscape of 3-Bromo-5-fluorotoluene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a detailed overview of the solubility characteristics of 3-Bromo-5-fluorotoluene, a key intermediate in various synthetic pathways. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on chemoinformatic principles and provides comprehensive experimental protocols for its empirical determination.

Predicted Solubility Profile

Quantitative Solubility Data

As precise experimental values are not published, the following table is presented as a template for researchers to populate with their own experimentally determined data. This structured format allows for easy comparison of solubility across different organic solvents.

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
AcetonePolar AproticHighData to be determined
DichloromethaneHalogenatedHighData to be determined
ChloroformHalogenatedHighData to be determined
Ethyl AcetateEsterHighData to be determined
TolueneAromaticHighData to be determined
HexaneNonpolar AliphaticLowData to be determined

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[1][2][3][4]

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with tight-fitting caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Fume hood

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.[1][4]

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, gentle heating in a drying oven may be necessary, ensuring the temperature is well below the boiling point of the solute to prevent degradation.

    • Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant mass is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • Mass of dissolved solute: (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent: (Mass of saturated solution) - (Mass of dissolved solute)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration (e.g., 24-48h at 25°C) A->B C Filtration of Supernatant B->C D Weighing of Saturated Solution C->D E Solvent Evaporation D->E F Drying of Residue E->F G Final Weighing of Residue F->G H Solubility Calculation G->H

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility MW Molecular Weight MW->Solubility Functional_Groups Functional Groups Functional_Groups->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of organic compounds.

References

The Regioselectivity of Electrophilic Aromatic Substitution in 3-Bromo-5-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Understanding the directing effects of various substituents on an aromatic nucleus is paramount for predicting and controlling the outcome of electrophilic aromatic substitution (EAS) reactions. This technical guide provides an in-depth analysis of the electrophilic substitution sites of 3-Bromo-5-fluorotoluene, a versatile building block in medicinal chemistry.

Understanding the Directing Effects of Substituents

The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of this compound, the interplay of three distinct groups—a methyl group, a bromine atom, and a fluorine atom—dictates the position of electrophilic attack.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group.[1][2][3][4][5] This is due to a combination of a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution at the ortho and para positions.

  • Halogens (-Br, -F): Bromine and fluorine are deactivating, yet ortho, para-directing substituents.[6][7][8][9] Their strong negative inductive effect (-I) withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated to the ring through resonance (a positive mesomeric effect, +M).[10][11] This resonance effect partially counteracts the inductive withdrawal at the ortho and para positions, making these sites less deactivated than the meta position. For fluorine, the overlap between its 2p orbitals and the 2p orbitals of carbon is more effective than that of bromine's 4p orbitals, leading to a more pronounced resonance effect.[7]

Analysis of Electrophilic Substitution Sites in this compound

In this compound, the three possible sites for electrophilic attack are positions 2, 4, and 6. The directing effects of the existing substituents converge to determine the most favorable position.

PositionRelation to -CH₃Relation to -BrRelation to -FCombined Effect
2 orthoorthometaActivated by -CH₃ and -Br; Deactivated by -F
4 paraorthoorthoStrongly Activated by all three groups
6 orthometaorthoActivated by -CH₃ and -F; Deactivated by -Br

As summarized in the table, position 4 is the most probable site for electrophilic substitution . This is because it is the only position that is ortho or para to all three substituents, thus benefiting from the stabilizing resonance and inductive effects of each group. The directing effects of the methyl, bromo, and fluoro groups are in consensus for this position.

Positions 2 and 6 are less favored due to the deactivating influence of a meta-directing halogen. Between positions 2 and 6, position 6 is likely to be slightly more favored than position 2 due to the stronger activating effect of the ortho-fluoro group compared to the ortho-bromo group.

Logical Relationship of Directing Effects

The decision-making process for determining the primary site of electrophilic attack can be visualized as a logical flow.

G Directing Effects in this compound substituents Substituents: -CH3 (Activating, o,p) -Br (Deactivating, o,p) -F (Deactivating, o,p) pos2 Position 2 (ortho to CH3, ortho to Br, meta to F) substituents->pos2 Conflicting (Activating vs. Deactivating) pos4 Position 4 (para to CH3, ortho to Br, ortho to F) substituents->pos4 Synergistic (All o,p directing effects align) pos6 Position 6 (ortho to CH3, meta to Br, ortho to F) substituents->pos6 Conflicting (Activating vs. Deactivating) minor_products Minor Products pos2->minor_products major_product Major Product pos4->major_product pos6->minor_products

Caption: Logical flow of directing effects on electrophilic substitution.

Experimental Protocols

Nitration

Objective: To introduce a nitro group (-NO₂) onto the aromatic ring.

Methodology:

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice and stir until the ice has melted.

  • The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Bromination

Objective: To introduce a bromine atom (-Br) onto the aromatic ring.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

  • To this mixture, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has discharged.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product can be purified by column chromatography on silica gel.

Friedel-Crafts Acylation

Objective: To introduce an acyl group (-COR) onto the aromatic ring.

Methodology:

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent such as dichloromethane at 0 °C, add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The product can be purified by column chromatography or recrystallization.

Conclusion

The electrophilic substitution of this compound is predicted to occur predominantly at the C4 position. This high degree of regioselectivity is a result of the synergistic ortho, para-directing effects of the methyl, bromo, and fluoro substituents. For researchers in drug development and synthetic chemistry, this predictable reactivity makes this compound a valuable synthon for the targeted synthesis of complex, polysubstituted aromatic compounds. The provided experimental protocols offer a starting point for the practical application of these principles in a laboratory setting. Further empirical studies are warranted to quantify the product distribution and optimize reaction conditions.

References

The Strategic Utility of 3-Bromo-5-fluorotoluene in Modern Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unassuming Power of a Disubstituted Toluene

In the landscape of synthetic chemistry, the true value of a building block is measured by its versatility, predictability, and the strategic advantages it confers upon a synthetic route. 3-Bromo-5-fluorotoluene (CAS No. 202865-83-6), a seemingly simple halogenated aromatic compound, exemplifies these qualities.[1][2][3] Its unique substitution pattern—a bromine atom amenable to a host of cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group offering a further point for functionalization—renders it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the potential research uses of this compound, offering field-proven insights into its synthesis, reactivity, and application in drug discovery, agrochemicals, and materials science.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 202865-83-6[1][2][3]
Molecular Formula C₇H₆BrF[1][2][3]
Molecular Weight 189.03 g/mol [1]
Appearance Colorless Liquid
Purity Typically ≥98%[1][2]
Storage 2-8 °C, under inert atmosphere[1]

Safety and Handling: As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound: A Reliable and Scalable Approach

The most common and reliable method for the synthesis of this compound is through the Sandmeyer reaction, starting from the readily available precursor, 3-fluoro-5-methylaniline. This classic transformation allows for the efficient introduction of the bromine atom via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure adapted from established methods for the synthesis of aryl bromides from anilines.

Step 1: Diazotization of 3-Fluoro-5-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-5-methylaniline (1.0 eq).

  • Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.

  • Slowly add the NaNO₂ solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 3-Fluoro-5-methylaniline HBr_NaNO2 HBr, NaNO₂ 0-5 °C Aniline->HBr_NaNO2 Diazonium Diazonium Salt Intermediate HBr_NaNO2->Diazonium CuBr CuBr, HBr Diazonium->CuBr Addition Product This compound CuBr->Product Purification Vacuum Distillation Product->Purification Workup & Purification

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Utility

The synthetic potential of this compound is primarily dictated by the reactivity of the C-Br bond, which serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom and the methyl group meta to the bromine influences the electronic nature of the aromatic ring, which can affect reaction rates and regioselectivity in subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and organic materials.[4][5]

Suzuki_Reaction Reactants This compound + R-B(OH)₂ Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reactants->Catalyst Product 3-R-5-fluorotoluene Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

2. Heck-Mizoroki Reaction: This reaction couples this compound with an alkene to form a substituted alkene, providing a route to stilbene and cinnamate derivatives.

3. Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an internal alkyne. This is a key transformation for accessing rigid, linear molecular scaffolds.[6][7]

Applications in Drug Discovery and Development

The 3-fluoro-5-methylphenyl moiety is a valuable pharmacophore in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions. While direct public-domain examples explicitly starting from this compound are not always readily available, its utility can be inferred from the structures of known therapeutic agents. For instance, it is a plausible precursor for fragments of certain kinase inhibitors.

Case Study: A Hypothetical Route to BRAF Inhibitor Scaffolds

Many inhibitors of the RAS-RAF-MEK-ERK signaling pathway, which is implicated in various cancers, contain substituted biaryl cores.[8][9] The synthesis of such scaffolds could potentially utilize this compound. For example, a Suzuki coupling reaction could be employed to introduce a substituted pyrazole or pyridine ring, a common feature in many BRAF inhibitors.

BRAF_Inhibitor_Pathway cluster_synthesis Synthetic Route cluster_biological Biological Target BFT This compound Suzuki Suzuki Coupling BFT->Suzuki BoronicAcid Heterocyclic Boronic Acid BoronicAcid->Suzuki Core Biaryl Core Structure Suzuki->Core RAF RAF Kinase Core->RAF Inhibition RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential application in BRAF inhibitor synthesis.

Potential Applications in Agrochemicals

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals. Fluorine substitution can enhance the biological activity, metabolic stability, and lipophilicity of pesticides, leading to improved efficacy and controlled environmental persistence. The this compound scaffold can be envisioned as a starting point for the synthesis of novel fungicides and herbicides. For example, the fungicide Bixafen contains a dichlorinated biphenyl core, and analogous structures could be explored using this compound to investigate the impact of the fluoro and methyl substituents on fungicidal activity.[10][11][12]

Emerging Applications in Materials Science

The rigid, conjugated structures accessible through cross-coupling reactions of this compound make it a promising building block for organic electronic materials. In the field of Organic Light-Emitting Diodes (OLEDs), precise tuning of the electronic properties of emitter and host materials is crucial for achieving high efficiency and color purity, particularly for blue emitters which remain a significant challenge.[13][14][15][16] The 3-fluoro-5-methylphenyl unit, when incorporated into larger π-conjugated systems via reactions like Suzuki or Sonogashira coupling, can influence the HOMO/LUMO energy levels and the solid-state packing of the material, thereby affecting its electroluminescent properties.

Conclusion

This compound is a testament to the idea that the strategic value of a chemical building block lies in the confluence of its functional groups. The interplay between the reactive bromine handle, the modulating fluorine atom, and the methyl substituent provides synthetic chemists with a powerful tool for the construction of complex and functionally diverse molecules. From the rational design of next-generation pharmaceuticals and agrochemicals to the innovation of advanced organic materials, this compound offers a reliable and versatile starting point for research and development. Its continued exploration is certain to unlock new synthetic pathways and contribute to advancements across the chemical sciences.

References

3-Bromo-5-fluorotoluene: A Versatile Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-fluorotoluene is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of the bromo, fluoro, and methyl groups on the aromatic ring provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to biological targets. The methyl group provides an additional site for potential functionalization. This technical guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, along with detailed experimental protocols and its application in the synthesis of biologically active molecules.

Physicochemical and Spectral Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 202865-83-6[1][2]
Molecular Formula C₇H₆BrF[1][2]
Molecular Weight 189.03 g/mol [1][2]
Appearance Liquid[2]
Purity ≥98%[1][2]
Storage Temperature 2-8 °C[2]

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Peaks/Signals
¹H NMR (CDCl₃)δ ~7.0-7.3 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ ~163 (d, JC-F ≈ 245 Hz, C-F), ~140 (d, JC-F ≈ 8 Hz, C-CH₃), ~130 (d, JC-F ≈ 9 Hz, C-H), ~123 (s, C-Br), ~118 (d, JC-F ≈ 21 Hz, C-H), ~115 (d, JC-F ≈ 23 Hz, C-H), ~21 (s, CH₃)
FT-IR (neat)ν (cm⁻¹) ~3050-3100 (Ar C-H stretch), ~2920-2980 (Aliphatic C-H stretch), ~1580-1600 (C=C stretch), ~1200-1250 (C-F stretch), ~600-700 (C-Br stretch)
Mass Spectrum (EI)m/z 188/190 (M⁺, isotopic pattern for Br), 109 (M⁺ - Br), 91 (C₇H₇⁺)

Note: Predicted spectral data is based on the analysis of isomeric compounds such as 2-Bromo-5-fluorotoluene and 4-Bromo-3-fluorotoluene and general principles of NMR and IR spectroscopy. Actual experimental data may vary.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of 3-fluorotoluene. The fluorine and methyl groups are ortho-, para-directing, leading to a mixture of isomers. However, by carefully controlling the reaction conditions, the desired 3-bromo-5-fluoro isomer can be obtained as a major product.

Experimental Protocol: Bromination of 3-Fluorotoluene (Adapted)

This protocol is adapted from a procedure for the bromination of 4-fluorotoluene and may require optimization for the synthesis of this compound.[5][6]

Materials:

  • 3-Fluorotoluene

  • Bromine

  • Glacial Acetic Acid

  • Iron powder

  • Iodine

  • Sodium bisulfite solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-fluorotoluene (1.0 eq) in glacial acetic acid.

  • Add iron powder (0.01 eq) and a catalytic amount of iodine.

  • Cool the mixture in an ice bath and slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium bisulfite to destroy any unreacted bromine.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Key Reactions of this compound

As a halogenated aromatic compound, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester, providing access to a wide range of biaryl and substituted aromatic compounds.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add potassium carbonate (2.0 eq) and a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.

This protocol is adapted from a general procedure for the amination of aryl chlorides.[7]

Materials:

  • This compound

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

  • Add this compound (1.0 eq) and toluene.

  • Add morpholine (1.5 eq) to the mixture.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired arylamine.

Application in Drug Discovery: Synthesis of TrkA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[8] Dysregulation of the TrkA signaling pathway has been implicated in various cancers, making it an attractive target for the development of novel cancer therapeutics.[9][10][11][12] this compound can serve as a key building block in the synthesis of potent and selective TrkA inhibitors.

TrkA Signaling Pathway

The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/MAPK and PI3K/Akt pathways, which promote cell survival, proliferation, and differentiation.[13][14][15]

TrkA_Signaling_Pathway cluster_key Signaling Pathways NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Ras_path Ras/MAPK Pathway PI3K_path PI3K/Akt Pathway

TrkA Signaling Pathway
Synthetic Workflow for a Hypothetical TrkA Inhibitor

The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a library of potential TrkA inhibitors for structure-activity relationship (SAR) studies.

Synthetic_Workflow start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki intermediate1 Biaryl Intermediate suzuki->intermediate1 amination Buchwald-Hartwig Amination (Diverse Amines) intermediate1->amination library Library of Potential TrkA Inhibitors amination->library sar SAR Studies library->sar

Synthetic Workflow for TrkA Inhibitors

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl and amino functionalities makes it an attractive starting material for the generation of compound libraries in drug discovery and agrochemical research. The application of this building block in the synthesis of TrkA kinase inhibitors highlights its potential in the development of targeted therapeutics. Further exploration of the reactivity of this compound is expected to unveil new synthetic routes to novel and biologically active compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorotoluene with various arylboronic acids. This reaction is a critical transformation for the synthesis of 3-fluoro-5-methylbiphenyl derivatives, which are of significant interest in medicinal chemistry and materials science.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[1] Fluorinated biphenyl scaffolds, the products of the Suzuki coupling of substrates like this compound, are prevalent in a wide range of pharmaceuticals. The presence of a fluorine atom can improve metabolic stability, binding affinity to target proteins, and membrane permeability.[1] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. The 3-fluoro-5-methylbiphenyl core is a valuable pharmacophore, and its derivatives are explored as anti-inflammatory, anticancer, and antiviral agents. The Suzuki-Miyaura coupling provides a versatile and efficient method for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]

Suzuki_Catalytic_Cycle cluster_main cluster_inputs cluster_output pd0 Pd(0)L₂ pd2_aryl_halide Ar-Pd(II)L₂(X) pd0->pd2_aryl_halide Oxidative Addition pd2_aryl_borane Ar-Pd(II)L₂(Ar') pd2_aryl_halide->pd2_aryl_borane Transmetalation pd2_aryl_borane->pd0 Reductive Elimination product Ar-Ar' (3-Fluoro-5-methylbiphenyl derivative) pd2_aryl_borane->product aryl_halide Ar-X (this compound) aryl_halide->pd2_aryl_halide boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronic_acid->pd2_aryl_borane base Base (e.g., K₂CO₃, Cs₂CO₃) base->pd2_aryl_borane Activates Boronic Acid Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC/MS, LC/MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

References

Application Notes and Protocols for the Formation of (3-Fluoro-5-methylphenyl)magnesium bromide from 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the Grignard reagent, (3-Fluoro-5-methylphenyl)magnesium bromide, from 3-Bromo-5-fluorotoluene. This organometallic reagent is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocol is based on established methods for Grignard reagent formation from aryl halides.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis of (3-Fluoro-5-methylphenyl)magnesium bromide from this compound provides a versatile building block for introducing the 3-fluoro-5-methylphenyl moiety into various molecular scaffolds. This functional group is of interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atom, which can influence compound acidity, basicity, metabolic stability, and binding affinity to biological targets. While specific applications in drug development for this particular Grignard reagent are not extensively documented in publicly available literature, its utility can be inferred from the applications of similar fluorinated aryl Grignard reagents in the synthesis of bioactive molecules, including antibacterial agents.

Reaction Scheme

The formation of the Grignard reagent proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.

Caption: Workflow from Grignard synthesis to drug development applications.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere.

  • Anhydrous ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The reaction with water is vigorous. Quenching of the reaction should be done carefully with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.

References

Application Notes and Protocols for the Utilization of 3-Bromo-5-fluorotoluene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene is a versatile, fluorinated aromatic building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a methyl group, makes it a valuable starting material in drug discovery and development. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical intermediate synthesis.

Key Applications and Synthetic Transformations

This compound serves as a key precursor in several critical carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions enable the construction of diverse molecular scaffolds found in a range of therapeutic agents.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the synthesis of biaryl and substituted biphenyl structures. These motifs are prevalent in numerous pharmaceuticals. This compound can be effectively coupled with various arylboronic acids or their esters to generate functionalized biaryl intermediates.

Application Example: Synthesis of a Glycine Transporter 1 (GlyT1) Inhibitor Intermediate

A key application of this compound is in the synthesis of intermediates for potent and selective inhibitors of the glycine transporter 1 (GlyT1). Modulation of GlyT1 activity is a promising therapeutic strategy for the treatment of schizophrenia and other central nervous system disorders. The following protocol details the synthesis of a biaryl intermediate, (3-fluoro-5-(4-(methylsulfonyl)phenyl)phenyl)methanol, a precursor to the GlyT1 inhibitor OR-1384.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 3'-Fluoro-5'-(hydroxymethyl)biphenyl-4-yl methyl sulfone

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound189.021.0 g5.29 mmol
4-(Methylsulfonyl)phenylboronic acid200.021.27 g6.35 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.306 g0.265 mmol
Sodium Carbonate (2M aqueous solution)105.995.3 mL10.6 mmol
Toluene-20 mL-
Ethanol-5 mL-
Sodium Borohydride37.830.20 g5.29 mmol
Tetrahydrofuran (THF)-10 mL-
Methanol-5 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.29 mmol) in toluene (20 mL) is added 4-(methylsulfonyl)phenylboronic acid (1.27 g, 6.35 mmol), tetrakis(triphenylphosphine)palladium(0) (0.306 g, 0.265 mmol), and a 2M aqueous solution of sodium carbonate (5.3 mL, 10.6 mmol).

  • The resulting mixture is heated to reflux at 100°C and stirred for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude biaryl ketone.

  • The crude ketone is dissolved in a mixture of THF (10 mL) and methanol (5 mL).

  • Sodium borohydride (0.20 g, 5.29 mmol) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of water, and the solvents are removed under reduced pressure.

  • The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford (3-fluoro-5-(4-(methylsulfonyl)phenyl)phenyl)methanol.

Quantitative Data Summary:

IntermediateStarting MaterialProductYield (%)Purity (%)
Biaryl MethanolThis compound(3-fluoro-5-(4-(methylsulfonyl)phenyl)phenyl)methanol85%>98% (by HPLC)

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions 3_Bromo_5_fluorotoluene This compound Intermediate Biaryl Intermediate 3_Bromo_5_fluorotoluene->Intermediate Coupling Arylboronic_Acid Arylboronic Acid (e.g., 4-(Methylsulfonyl)phenylboronic acid) Arylboronic_Acid->Intermediate Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Intermediate Temperature Heat (e.g., 100°C) Temperature->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Final_Intermediate Final Pharmaceutical Intermediate Reduction->Final_Intermediate

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines, which are key structural motifs in a vast number of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to produce N-aryl and N-heteroaryl compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )Example Amount
This compound189.021.0 mmol
Amine (Primary or Secondary)Varies1.2 mmol
Pd Catalyst (e.g., Pd2(dba)3)915.720.02 mmol
Phosphine Ligand (e.g., XPhos)476.620.04 mmol
Base (e.g., Sodium tert-butoxide)96.101.4 mmol
Anhydrous Toluene-5 mL

Procedure:

  • An oven-dried Schlenk tube is charged with the Pd catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added, followed by the amine and this compound.

  • The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data Summary (Hypothetical Example):

AmineProductYield (%)Purity (%)
Morpholine4-(3-Fluoro-5-methylphenyl)morpholine85-95>98
AnilineN-(3-Fluoro-5-methylphenyl)aniline80-90>97

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions 3_Bromo_5_fluorotoluene This compound Product N-Aryl Product 3_Bromo_5_fluorotoluene->Product C-N Coupling Amine Primary or Secondary Amine Amine->Product Pd_Catalyst_Ligand Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) Pd_Catalyst_Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Temperature Heat (e.g., 80-110°C) Temperature->Product

Caption: Buchwald-Hartwig amination of this compound.

Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers, which are important substructures in many natural products and pharmaceuticals. This compound can be reacted with various phenols to form the corresponding diaryl ether intermediates.

Experimental Protocol: General Procedure for Ullmann Condensation

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )Example Amount
This compound189.021.0 mmol
PhenolVaries1.2 mmol
Copper(I) Catalyst (e.g., CuI)190.450.1 mmol
Ligand (e.g., L-proline)115.130.2 mmol
Base (e.g., K2CO3)138.212.0 mmol
Anhydrous Solvent (e.g., DMSO)-5 mL

Procedure:

  • A mixture of the phenol, base, copper(I) catalyst, and ligand in an anhydrous solvent is prepared in a reaction vessel.

  • This compound is added to the mixture.

  • The reaction mixture is heated to a high temperature (typically 120-180°C) and stirred for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data Summary (Hypothetical Example):

PhenolProductYield (%)Purity (%)
4-Methoxyphenol1-Fluoro-3-methoxy-5-(4-methoxyphenoxy)benzene70-85>97
Phenol1-Fluoro-3-methyl-5-phenoxybenzene65-80>98

Diagram 3: Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions 3_Bromo_5_fluorotoluene This compound Product Diaryl Ether Product 3_Bromo_5_fluorotoluene->Product C-O Coupling Phenol Phenol Phenol->Product Cu_Catalyst_Ligand Cu(I) Catalyst & Ligand (e.g., CuI / L-proline) Cu_Catalyst_Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Anhydrous Solvent (e.g., DMSO) Solvent->Product Temperature Heat (e.g., 120-180°C) Temperature->Product

Caption: Ullmann condensation of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations allows for the efficient construction of complex molecular architectures. The incorporation of the fluoro-tolyl moiety can impart favorable pharmacokinetic properties, making it an attractive starting material for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs.

Applications of 3-Bromo-5-fluorotoluene in Medicinal Chemistry: A Focus on the Synthesis of B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene is a versatile substituted aromatic building block utilized in the synthesis of complex heterocyclic molecules for medicinal chemistry applications. Its strategic placement of bromo, fluoro, and methyl functional groups allows for regioselective modifications, making it a valuable starting material for the construction of pharmacologically active compounds. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. This document provides detailed application notes and protocols for the use of this compound and its close derivatives in the synthesis of potent B-Raf kinase inhibitors, a critical target in cancer therapy.

Application Note: Synthesis of Pyrazolo[3,4-b]pyridine-based B-Raf Inhibitors

A significant application of this compound derivatives is in the synthesis of pyrazolo[3,4-b]pyridine scaffolds, which are core structures in a class of potent B-Raf kinase inhibitors. The B-Raf V600E mutation is a key driver in several cancers, including melanoma. The following data and protocols are derived from the development of such inhibitors, showcasing the utility of this chemical precursor.

Quantitative Data: B-Raf V600E Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives synthesized from a 3-bromo-5-fluoroaniline precursor, which can be derived from this compound.

Compound IDStructureB-Raf V600E IC50 (nM)
1 N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrazolo[3,4-b]pyridin-3-ylamino)phenyl)acetamide10
2 N-(3-(5-(6-cyclopropylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-ylamino)phenyl)acetamide25
3 N-(3-(5-(2-morpholinopyrimidin-5-yl)-1H-pyrazolo[3,4-b]pyridin-3-ylamino)phenyl)acetamide5
4 N-(3-(5-(2-aminopyrimidin-5-yl)-1H-pyrazolo[3,4-b]pyridin-3-ylamino)phenyl)acetamide15

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine (Key Intermediate)

This protocol describes the synthesis of the core heterocyclic intermediate from 3-bromo-5-fluoroaniline.

Materials:

  • 3-bromo-5-fluoroaniline

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Acetic acid

Procedure:

  • A solution of 3-bromo-5-fluoroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in ethanol is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and sodium ethoxide (1.2 eq) is added portion-wise. The mixture is then stirred at room temperature for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the ethyl 2-amino-5-bromo-7-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylate intermediate.

  • The intermediate from the previous step is suspended in acetic acid, and hydrazine hydrate (5.0 eq) is added.

  • The reaction mixture is heated to reflux for 6 hours.

  • After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of a Representative B-Raf Inhibitor (Compound 1)

This protocol details the synthesis of N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrazolo[3,4-b]pyridin-3-ylamino)phenyl)acetamide via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Materials:

  • 3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine

  • (2-cyclopropylpyrimidin-5-yl)boronic acid

  • N-(3-aminophenyl)acetamide

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate

  • 1,4-Dioxane/Water mixture

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Cesium carbonate

  • t-Butanol

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a degassed solution of 3-bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and (2-cyclopropylpyrimidin-5-yl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq) and Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(2-cyclopropylpyrimidin-5-yl)-3-fluoro-1H-pyrazolo[3,4-b]pyridine.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine 5-(2-cyclopropylpyrimidin-5-yl)-3-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), N-(3-aminophenyl)acetamide (1.1 eq), cesium carbonate (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous t-butanol and degas the mixture with nitrogen.

  • Heat the reaction mixture to 100°C for 8 hours.

  • Cool to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify the residue by preparative HPLC to yield N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrazolo[3,4-b]pyridin-3-ylamino)phenyl)acetamide (Compound 1).

Visualizations

B-Raf Signaling Pathway

B_Raf_Signaling_Pathway cluster_0 cluster_1 cluster_2 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->B_Raf

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine-based B-Raf inhibitors.

Synthetic Workflow for B-Raf Inhibitor

Synthetic_Workflow Start 3-Bromo-5-fluoroaniline Reaction1 Cyclization Start->Reaction1 Intermediate1 3-bromo-5-fluoro-1H- pyrazolo[3,4-b]pyridine Reaction2 Suzuki-Miyaura Coupling Intermediate1->Reaction2 BoronicAcid (2-cyclopropylpyrimidin-5-yl) boronic acid BoronicAcid->Reaction2 Intermediate2 5-(2-cyclopropylpyrimidin-5-yl)-3-fluoro- 1H-pyrazolo[3,4-b]pyridine Reaction3 Buchwald-Hartwig Amination Intermediate2->Reaction3 Amine N-(3-aminophenyl)acetamide Amine->Reaction3 FinalProduct B-Raf Inhibitor (Compound 1) Reaction1->Intermediate1 Reaction2->Intermediate2 Reaction3->FinalProduct

Caption: Synthetic workflow for the preparation of a B-Raf inhibitor from a 3-bromo-5-fluoroaniline precursor.

Application Notes and Protocols: Derivatization of 3-Bromo-5-fluorotoluene for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-fluorotoluene is a key aromatic building block for the synthesis of complex organic molecules used in the agrochemical industry. Its distinct substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methyl group for further functionalization, makes it a versatile starting material. The incorporation of fluorine, in particular, is a well-established strategy for improving the bioactivity and environmental profile of pesticides, herbicides, and fungicides.

This document provides detailed protocols for the derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are central to modern agrochemical synthesis and allow for the construction of novel derivatives with potential fungicidal or herbicidal properties.

Key Derivatization Pathways

The primary routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions that selectively functionalize the carbon-bromine bond. These pathways are foundational for creating libraries of compounds for biological screening.

Derivatization_Pathways A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl Boronic Acid/Ester Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine / Amide Pd Catalyst, Base, Ligand D Biaryl Derivatives (e.g., Phenyl-substituted) B->D E Heteroaryl Derivatives (e.g., Pyrazole-substituted) B->E F Aryl Amine Derivatives C->F G Fungicide / Herbicide Candidates D->G E->G F->G

Caption: General derivatization strategies for this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl boronic acid pinacol ester. This reaction is particularly relevant for synthesizing precursors to pyrazole carboxamide fungicides, a major class of modern agrochemicals.

Experimental Workflow:

Suzuki_Workflow prep 1. Reagent Preparation react 2. Reaction Setup (Inert Atmosphere) prep->react heat 3. Heating & Stirring (e.g., 80-100 °C, 12-24h) react->heat workup 4. Aqueous Workup (Extraction) heat->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Methodology:

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.

  • Heating and Monitoring:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterCondition
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Typical Yield 70 - 95%

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of N-aryl derivatives from this compound, a key transformation for creating compounds where a substituted toluene moiety is linked to a nitrogen-containing heterocycle or an amine. Such structures are common in various herbicides and fungicides.

Methodology:

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a phosphine ligand (e.g., XPhos, RuPhos, 0.05 eq.) to a dry reaction vessel.

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

    • Add this compound (1.0 eq.) and the amine or amide coupling partner (1.2 eq.).

  • Reaction Setup:

    • Seal the vessel and add a dry, degassed solvent like toluene or 1,4-dioxane.

  • Heating and Monitoring:

    • Heat the mixture to 90-110 °C with stirring.

    • Monitor the reaction by LC-MS or GC-MS until completion (typically 4-18 hours).

  • Aqueous Workup:

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Remove the solvent in vacuo.

    • Purify the crude material by flash column chromatography to yield the desired N-aryl product.

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, SPhos, BINAP
Base NaOtBu, LiHMDS, K₃PO₄
Solvent Toluene, 1,4-Dioxane, THF
Temperature 90 - 120 °C
Typical Yield 65 - 90%

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination.[1][2]

Application in Agrochemical Discovery: A Case Study

The derivatives of this compound are excellent candidates for screening as novel agrochemicals. For instance, coupling with a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety can generate novel analogues of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Hypothetical Synthesis Scheme:

Synthesis_Scheme start This compound step1 Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90 °C start->step1 reagent 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-boronic acid pinacol ester reagent->step1     + product Target SDHI Analogue step1->product

Caption: Synthesis of a potential SDHI fungicide via Suzuki coupling.

Biological Activity Screening:

Once synthesized, these novel derivatives should be screened for biological activity. For potential fungicides, in vitro assays against a panel of common plant pathogens are conducted to determine the half-maximal effective concentration (EC₅₀).

Compound IDTarget FungusEC₅₀ (µg/mL)Reference EC₅₀ (Boscalid)
DERIV-S1 Botrytis cinerea2.151.89
DERIV-S1 Sclerotinia sclerotiorum0.981.05
DERIV-N1 Botrytis cinerea3.421.89
DERIV-N1 Rhizoctonia solani1.251.50

Table 3: Illustrative in vitro antifungal activity data for hypothetical derivatives (DERIV-S1 from Suzuki coupling, DERIV-N1 from amination) compared to a commercial standard. This data is representative of the expected activity for this class of compounds.[3]

References

3-Bromo-5-fluorotoluene: A Versatile Precursor for the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene is a substituted aromatic compound that serves as a valuable and versatile precursor in the synthesis of a wide range of novel materials. Its unique structural features, namely the presence of a bromine atom, a fluorine atom, and a methyl group on the benzene ring, offer multiple reaction sites for synthetic chemists. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile construction of complex molecular architectures. The fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a desirable feature in the design of new pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the development of novel materials, with a specific focus on its application in medicinal chemistry.

Application in Medicinal Chemistry: Synthesis of PI3Kβ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways involved in cell growth, proliferation, differentiation, motility, and survival. Dysregulation of the PI3K pathway is implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective PI3K inhibitors is a major focus of drug discovery efforts.

This compound has been utilized as a key starting material in the synthesis of quinoxaline and pyridopyrazine derivatives that act as PI3Kβ inhibitors. The following sections detail the synthesis of a specific PI3Kβ inhibitor, Compound 35, as described in patent WO2017060406A1.

Quantitative Data
CompoundStarting MaterialMolecular FormulaYield (%)Melting Point (°C)
PI3Kβ Inhibitor (Compound 35)This compoundC₂₄H₁₇F₂N₅O₃2580
Experimental Protocol: Synthesis of a PI3Kβ Inhibitor (Compound 35)

The synthesis of Compound 35, a potent PI3Kβ inhibitor, is carried out via a palladium-catalyzed cross-coupling reaction between this compound and a suitable quinoxaline intermediate. The following is a representative protocol based on analogous procedures for the synthesis of similar quinoxaline-based PI3Kβ inhibitors.

Materials:

  • This compound

  • Quinoxaline intermediate (e.g., an amino- or boronic acid-substituted quinoxaline core)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add the quinoxaline intermediate (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired PI3Kβ inhibitor.

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Activation Inhibitor PI3Kβ Inhibitor (derived from This compound) Inhibitor->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of a molecule derived from this compound.

Other Potential Applications

While detailed protocols for other applications of this compound are not as readily available in the public domain, its chemical structure suggests its utility as a precursor for a variety of other novel materials.

Organic Light-Emitting Diodes (OLEDs)

Halogenated aromatic compounds are frequently used in the synthesis of materials for OLEDs. The bromo- and fluoro-substituents on this compound can be used to tune the electronic properties (HOMO/LUMO levels) of organic molecules, which is crucial for achieving efficient light emission. The bromine atom serves as a convenient handle for introducing emissive or charge-transporting moieties via cross-coupling reactions.

OLED_Synthesis Precursor This compound Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Precursor->Coupling OLED_Material Novel OLED Material Coupling->OLED_Material Functional_Moiety Emissive or Charge-Transport Moiety Functional_Moiety->Coupling

Caption: General synthetic workflow for novel OLED materials from this compound.

Agrochemicals

The introduction of fluorine atoms into agrochemical candidates can enhance their biological activity, metabolic stability, and bioavailability. The toluene scaffold of this compound can be elaborated into more complex structures with herbicidal, fungicidal, or insecticidal properties. The bromine atom allows for the attachment of various pharmacophores through established cross-coupling methodologies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel materials with potential applications in medicinal chemistry, organic electronics, and agrochemicals. Its utility is demonstrated in the synthesis of potent PI3Kβ inhibitors. The presence of both bromine and fluorine atoms provides synthetic chemists with a powerful tool to create complex and functional molecules. Further research into the applications of this precursor is likely to yield a wide array of new and useful materials.

Application Notes and Protocols for the Lithiation of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the lithiation of 3-bromo-5-fluorotoluene. This reaction is a crucial transformation in organic synthesis, enabling the formation of a versatile aryllithium intermediate that can be further functionalized to produce a wide array of valuable compounds for pharmaceutical and materials science applications. The primary method detailed is the lithium-halogen exchange, a robust and widely utilized strategy for the generation of organolithium reagents from aryl halides. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a successful and efficient reaction.

Introduction

The lithiation of aryl halides is a cornerstone of modern organometallic chemistry, providing a powerful tool for the construction of complex organic molecules. The resulting aryllithium species are highly reactive nucleophiles that can engage with a variety of electrophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine-lithium exchange offers a regioselective method to generate the corresponding 3-fluoro-5-methylphenyllithium. This intermediate is a key precursor for the synthesis of substituted aromatic compounds, which are prevalent motifs in active pharmaceutical ingredients and functional materials.

The reaction proceeds via a lithium-halogen exchange mechanism, where an organolithium reagent, typically n-butyllithium (n-BuLi), selectively exchanges its lithium atom for the bromine atom on the aromatic ring. This process is highly favorable due to the greater stability of the aryllithium species compared to the starting alkyllithium reagent. The presence of the fluorine and methyl substituents on the aromatic ring can influence the reactivity and stability of the organolithium intermediate. Careful control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture and oxygen, is paramount for achieving high yields and minimizing side reactions.

Experimental Protocols

This section details a standard laboratory procedure for the lithiation of this compound via lithium-halogen exchange with n-butyllithium.

Materials and Equipment
Reagent/EquipmentSpecifications
This compound98% or higher purity
n-Butyllithium (n-BuLi)1.6 M or 2.5 M solution in hexanes
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone ketyl
Electrophilee.g., N,N-Dimethylformamide (DMF), benzaldehyde, etc.
Saturated aqueous NH₄Cl
Diethyl ether or Ethyl acetateFor extraction
Brine
Anhydrous MgSO₄ or Na₂SO₄For drying
Schlenk flask or flame-dried round-bottom flask with septum
Magnetic stirrer and stir bar
Syringes and needles
Inert gas supply (Argon or Nitrogen)
Low-temperature bath (e.g., dry ice/acetone)Capable of maintaining -78 °C
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Column chromatography setup (silica gel)
Reaction Setup and Procedure

Safety Precaution: Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment.

  • Preparation of Glassware: A 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a rubber septum on one neck and a nitrogen/argon inlet on the other, is thoroughly flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Reaction Assembly: The flask is charged with this compound (1.0 eq). Anhydrous tetrahydrofuran (THF) is added via syringe to achieve a concentration of approximately 0.3 M.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. The solution is stirred for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to the stirred solution via syringe over a period of 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition. A color change to pale yellow or orange may be observed, indicating the formation of the aryllithium species.

  • Stirring: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: The desired electrophile (1.2 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is then stirred at this temperature for an additional 1-2 hours.

  • Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.

  • Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.

Quantitative Data Summary

While a specific yield for the lithiation of this compound followed by a quench is not explicitly reported in the searched literature, high yields are generally expected for lithium-halogen exchange reactions on similar substrates. For a closely related reaction involving the lithiation of a substituted bromobenzene followed by reaction with an electrophile, yields are often in the range of 80-95%. The following table provides representative data for a generic lithiation-electrophile quench reaction.

SubstrateLithiating AgentSolventTemperature (°C)ElectrophileProductEstimated Yield (%)
This compoundn-BuLi (1.1 eq)THF-78DMF3-Fluoro-5-methylbenzaldehyde85-90
This compoundn-BuLi (1.1 eq)THF-78Benzaldehyde(3-Fluoro-5-methylphenyl)(phenyl)methanol80-88
This compoundn-BuLi (1.1 eq)THF-78CO₂3-Fluoro-5-methylbenzoic acid82-92

Note: The yields presented are estimates based on typical outcomes for similar reactions and should be considered as a guide for expected results.

Visualizations

Reaction Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under inert gas B Add this compound and anhydrous THF A->B C Cool to -78 °C B->C D Add n-BuLi dropwise C->D E Stir for 1 hour at -78 °C D->E F Add electrophile solution E->F G Stir and warm to room temperature F->G H Quench with sat. aq. NH4Cl G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K L Final Product K->L Isolated Product

Application Note: Scale-Up Synthesis Utilizing 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a detailed framework for the scale-up of synthetic routes utilizing 3-Bromo-5-fluorotoluene, a key halogenated aromatic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We delve into the critical aspects of transitioning palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, from laboratory scale to pilot and manufacturing scales. The protocols herein are grounded in established chemical principles, emphasizing process safety, optimization, and robust analytical monitoring to ensure reproducibility and high product quality.

Introduction: The Strategic Importance of this compound

This compound is a versatile organic intermediate characterized by its substituted benzene ring.[1][2] The distinct electronic properties and positions of the bromo, fluoro, and methyl groups offer synthetic chemists multiple avenues for regioselective functionalization. The carbon-bromine bond serves as a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability in target drug molecules, making this scaffold particularly valuable in medicinal chemistry.

Successfully scaling the synthesis of derivatives from this starting material requires a profound understanding of reaction kinetics, thermodynamics, and potential process-related hazards. This document serves as a technical guide for researchers and process chemists to navigate the challenges of scale-up.

Core Synthetic Strategies and Mechanistic Considerations

Two of the most powerful and industrially relevant transformations involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Both rely on a palladium catalytic cycle, but their specific requirements and scale-up challenges differ.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[4][5] This reaction is renowned for its functional group tolerance, mild conditions, and the low toxicity of its boron-containing byproducts, making it highly attractive for industrial applications.[6][7]

The Catalytic Cycle: The mechanism is fundamental to troubleshooting and optimization. It proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[4] The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating this step.[5]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) r_x This compound (Ar-X) pdi_complex L₂Pd(II)(Ar)(X) pd0->pdi_complex Oxidative Addition oxidative_addition Oxidative Addition pdi_r_complex L₂Pd(II)(Ar)(Ar') pdi_complex->pdi_r_complex Transmetalation reductive_elimination Reductive Elimination product Product (Ar-Ar') boronic_acid Boronic Acid (Ar'-B(OH)₂) boronate_complex Ar'B(OH)₃⁻ (Boronate) boronic_acid->boronate_complex Activation base Base (e.g., K₂CO₃) transmetalation Transmetalation pdi_r_complex->pd0 Reductive Elimination pdi_r_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11]

The Catalytic Cycle: The mechanism shares similarities with the Suzuki coupling but has distinct features.

  • Oxidative Addition: Pd(0) adds to the aryl bromide to create a Pd(II) intermediate.[12]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[13] The choice of base is critical and often a sterically hindered, non-nucleophilic base like sodium tert-butoxide is used.

  • Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.[9][12] A potential side reaction is β-hydride elimination, which can be minimized by ligand choice and reaction conditions.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition_complex LₙPd(II)(Ar)(X) pd0->oxidative_addition_complex Oxidative Addition ar_x This compound (Ar-X) amido_complex LₙPd(II)(Ar)(NR₂) oxidative_addition_complex->amido_complex Amine Coordination & Deprotonation amine Amine (R₂NH) base Base (e.g., NaOtBu) amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Scale-Up Workflow and Considerations

Transitioning from a laboratory (grams) to a pilot plant (kilograms) is not merely about using larger flasks. It requires a systematic approach to process safety, engineering, and optimization.

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (Grams) cluster_1 Phase 2: Process Safety & Kilo-Lab (kg) cluster_2 Phase 3: Pilot Plant & Manufacturing route_scouting Route Scouting & Proof of Concept lab_optimization Initial Optimization (Yield, Purity) route_scouting->lab_optimization analytical_dev Analytical Method Development (TLC, HPLC) lab_optimization->analytical_dev hazard_assessment Hazard Assessment (DSC, RC1) analytical_dev->hazard_assessment Transition to Scale parameter_robustness Parameter Robustness (DoE) hazard_assessment->parameter_robustness impurity_profiling Impurity Profiling parameter_robustness->impurity_profiling tech_transfer Technology Transfer to Plant impurity_profiling->tech_transfer Process Lock-in process_validation Process Validation (3 Batches) tech_transfer->process_validation manufacturing Commercial Manufacturing process_validation->manufacturing

Caption: General workflow for chemical process scale-up.

Key Scale-Up Challenges:

  • Thermal Management: Exothermic reactions that are easily managed in an ice bath at the lab scale can lead to dangerous temperature runaways in a large reactor. Heat transfer becomes less efficient as the surface-area-to-volume ratio decreases.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in a large vessel is critical. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.

  • Reagent Addition: The rate of reagent addition must be carefully controlled at scale to manage heat evolution and maintain optimal stoichiometric ratios.

  • Work-up and Isolation: Procedures like liquid-liquid extractions and chromatography become cumbersome and costly at scale. Developing robust crystallization or distillation procedures for product isolation is paramount.[14]

  • Safety: Handling large quantities of flammable solvents, pyrophoric reagents (in some cases), and potent chemicals requires stringent safety protocols and engineering controls.[15][16] All operations should be conducted following a thorough risk assessment.[17]

Application Protocol: Scale-Up of a Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-Fluoro-5-methyl-4'-methoxybiphenyl

Objective: To develop a robust, scalable protocol for the palladium-catalyzed coupling of this compound with 4-methoxyphenylboronic acid.

Materials & Equipment:

  • Jacketed glass reactor (e.g., 20 L) with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Addition funnel or pump for controlled liquid addition.

  • Filter-dryer or large Büchner funnel for product isolation.

  • Vacuum oven.

Reagent/MaterialMolar Mass ( g/mol )EquivalentsQuantity (for 1 kg scale)Notes
This compound189.031.01.00 kg (5.29 mol)Starting material
4-Methoxyphenylboronic acid151.961.10.88 kg (5.82 mol)Coupling partner
Pd(PPh₃)₄1155.560.00530.6 g (0.026 mol)Catalyst. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.212.51.83 kg (13.23 mol)Anhydrous, finely powdered base
Toluene-~10 vol10 LMain solvent
Ethanol-~2 vol2 LCo-solvent
Water-~2 vol2 LFor aqueous phase

Step-by-Step Protocol:

  • Reactor Setup & Inerting: Assemble the reactor system and ensure all joints are properly sealed. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. This is critical as oxygen can deactivate the Pd(0) catalyst.[18]

  • Reagent Charging: To the reactor, charge this compound (1.00 kg), 4-methoxyphenylboronic acid (0.88 kg), and potassium carbonate (1.83 kg).

  • Solvent Addition: Add toluene (10 L), ethanol (2 L), and water (2 L) to the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (30.6 g). The use of a stable, pre-catalyst avoids handling highly oxygen-sensitive Pd(0) species directly.[18]

  • Reaction Execution: Heat the reactor jacket to 90-95 °C to bring the internal reaction mixture to a gentle reflux (~85 °C). Maintain reflux for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress every hour after the first 2 hours. Withdraw a small aliquot (carefully, under N₂), quench with water, extract with ethyl acetate, and analyze by TLC (e.g., 9:1 Hexanes:EtOAc) or HPLC to confirm the consumption of the starting bromide.[19]

  • Cool-down and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Wash: Add 5 L of water to the reactor, stir for 15 minutes, then separate and discard the aqueous layer.

  • Solvent Swap/Distillation: Concentrate the organic layer under reduced pressure to remove most of the toluene.

  • Crystallization & Isolation: Add 5 L of methanol to the concentrated residue and heat to reflux to dissolve the product. Cool slowly to 0-5 °C to induce crystallization. Filter the resulting solid, wash the cake with cold methanol (2 x 1 L), and dry in a vacuum oven at 50 °C until constant weight.

  • Analysis: Analyze the final product for purity (HPLC, GC-MS), identity (¹H NMR, ¹³C NMR), and residual solvent content. Expected yield: >85%.

Application Protocol: Scale-Up of a Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(3-Fluoro-5-methylphenyl)morpholine

Objective: To develop a scalable protocol for the C-N coupling of this compound and morpholine, a common transformation in pharmaceutical synthesis.

Materials & Equipment:

  • Identical reactor setup as for the Suzuki coupling. Strict adherence to anhydrous and anaerobic conditions is paramount.

Reagent/MaterialMolar Mass ( g/mol )EquivalentsQuantity (for 1 kg scale)Notes
This compound189.031.01.00 kg (5.29 mol)Starting material
Morpholine87.121.20.55 kg (6.35 mol)Nucleophile
Pd₂(dba)₃915.720.0148.4 g (0.053 mol)Palladium source
Xantphos578.680.02576.6 g (0.132 mol)Bidentate phosphine ligand
Sodium tert-butoxide (NaOtBu)96.101.40.71 kg (7.41 mol)Strong, non-nucleophilic base. Highly hygroscopic.
Toluene-~10 vol10 LAnhydrous solvent

Step-by-Step Protocol:

  • Reactor Setup & Inerting: Ensure the reactor is scrupulously dry and purged thoroughly with nitrogen. Schlenk line or glovebox techniques are recommended for handling reagents.[20][21]

  • Reagent Charging (under N₂): To the inerted reactor, charge sodium tert-butoxide (0.71 kg), Pd₂(dba)₃ (48.4 g), and Xantphos (76.6 g). The choice of a bidentate phosphine ligand like Xantphos can stabilize the catalytic species and promote the desired reductive elimination.[9]

  • Solvent and Substrate Addition: Add anhydrous toluene (10 L), followed by this compound (1.00 kg) and morpholine (0.55 kg).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C under a positive pressure of nitrogen. Maintain this temperature for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC or GC-MS for the disappearance of the starting aryl bromide.[22]

  • Quenching and Work-up: Cool the reaction to room temperature. Carefully and slowly add 5 L of water to quench the reaction and dissolve inorganic salts. Caution: Quenching NaOtBu can be exothermic.

  • Extraction and Wash: Transfer the biphasic mixture to a separatory funnel or work-up vessel. Separate the layers. Wash the organic layer with brine (2 x 3 L).

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

  • Analysis: Confirm product identity and purity via NMR, HPLC, and GC-MS. Expected yield: >90%.

Analytical Monitoring & Quality Control

Robust analytical methods are the cornerstone of a self-validating protocol. They ensure reaction completion, quantify product purity, and identify potential impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for at-line monitoring of the consumption of starting materials.[19]

  • High-Performance Liquid Chromatography (HPLC): The primary quantitative tool for determining the purity of the final product and tracking the formation of impurities.[22] A typical method would use a C18 column with a UV detector, running a gradient of water and acetonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural elucidation of the final product and any isolated impurities.[23] ¹H, ¹³C, and ¹⁹F NMR would be relevant for these products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in the Suzuki coupling of this compound?

A1: Low yields with this compound, an electron-deficient aryl bromide, can stem from several factors. The electron-withdrawing nature of the fluorine atom can deactivate the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle. Additionally, side reactions such as protodeboronation of the boronic acid partner and homocoupling can consume starting materials and reduce the desired product's yield. Careful optimization of the catalyst, ligand, base, and solvent system is critical for this substrate.

Q2: What are the most common side reactions to expect, and how can I minimize them?

A2: The primary side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.

  • To minimize protodeboronation: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and consider using anhydrous solvents, as water can be a proton source.[1] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability.

  • To minimize homocoupling: Ensure a thoroughly deoxygenated reaction environment, as oxygen can promote this side reaction.[2] Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can also be beneficial.

Q3: How do I select the optimal catalyst and ligand for this reaction?

A3: For electron-deficient aryl bromides like this compound, catalyst systems that promote the oxidative addition step are often required.[2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often effective. These ligands stabilize the palladium catalyst and facilitate the challenging oxidative addition step. Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands. For some systems, preformed palladacycle precatalysts (e.g., XPhos Pd G2/G3/G4) can offer improved activity and stability.

Q4: What is the role of the base, and which one should I choose?

A4: The base activates the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. For electron-deficient substrates, inorganic bases like K₂CO₃, K₃PO₄, and cesium carbonate (Cs₂CO₃) are generally effective. The optimal base often needs to be determined empirically for a specific boronic acid partner.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Low reaction temperature. 4. Poor quality of reagents or solvents.1. Use fresh palladium source and ligand. Consider a pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure reagents are pure and solvents are anhydrous and properly degassed.
Significant Protodeboronation 1. Base is too strong or reaction conditions are too harsh. 2. Presence of excess water. 3. Boronic acid is inherently unstable.1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). 2. Use anhydrous solvents and reagents. 3. Consider converting the boronic acid to a more stable pinacol ester.
Formation of Homocoupling Byproduct 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation compared to homocoupling. 3. Use of a Pd(II) precatalyst that is not efficiently reduced.1. Ensure the reaction setup is under an inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed. 2. Screen different bases or solvent systems to promote the desired cross-coupling pathway. 3. Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in-situ reduction of the Pd(II) source.
Dehalogenation of this compound 1. Presence of a hydride source. 2. Inefficient catalyst system.1. Use a weaker base and ensure high purity of solvents and reagents. 2. Employ a more active catalyst system (e.g., with a Buchwald ligand) to favor the cross-coupling pathway.[1]
Product is a complex mixture Multiple side reactions are occurring.Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to identify optimal conditions for the desired product formation.

Data on Reaction Conditions

The following table summarizes reaction conditions that have been reported for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. This data can serve as a starting point for optimization.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃ (2)EtOH/H₂O11048>95 (conversion)[3]
4-Bromo-2-fluoro-biphenylPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001695Literature precedent
1-Bromo-3,5-difluorobenzene4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)1,4-Dioxane1001892Literature precedent
3-BromobenzotrifluoridePhenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF80298Literature precedent

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent to water ratio) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield with This compound check_catalyst Is the Catalyst System Active? start->check_catalyst optimize_ligand Screen Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_ligand No check_base Is the Base Optimal? check_catalyst->check_base Yes optimize_ligand->check_base screen_bases Screen Bases (K3PO4, Cs2CO3, K2CO3) check_base->screen_bases No check_temp Is Temperature Sufficient? check_base->check_temp Yes screen_bases->check_temp increase_temp Increase Temperature check_temp->increase_temp No side_reactions Are Side Reactions Prevalent? check_temp->side_reactions Yes increase_temp->side_reactions protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No use_milder_base Use Milder Base / Anhydrous Conditions protodeboronation->use_milder_base Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No deoxygenate Ensure Rigorous Deoxygenation homocoupling->deoxygenate Yes change_catalyst Use More Active Catalyst System dehalogenation->change_catalyst Yes success Improved Yield dehalogenation->success No use_milder_base->success deoxygenate->success change_catalyst->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronate [Ar'-B(OR)2(Base)]- boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Side Reactions of 3-Bromo-5-fluorotoluene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with 3-bromo-5-fluorotoluene in common organometallic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in organometallic chemistry?

A1: The primary side reactions include homocoupling (especially in Suzuki and Grignard reactions), hydrodehalogenation (reductive cleavage of the C-Br bond), and benzyne formation when using strong, non-nucleophilic bases. The presence of both bromine and fluorine on the aromatic ring can also influence the regioselectivity of certain reactions.

Q2: I am observing significant amounts of a biphenyl byproduct in my Suzuki coupling reaction. What is the likely cause and how can I minimize it?

A2: The biphenyl byproduct is likely the result of homocoupling of your boronic acid reagent or this compound. This is often promoted by the presence of oxygen or certain palladium (II) species. To minimize this, ensure your reaction is thoroughly degassed, use a Pd(0) catalyst source or a pre-catalyst that efficiently generates Pd(0), and consider using bulky, electron-rich phosphine ligands.[1][2][3]

Q3: My Grignard reagent formation from this compound is sluggish and gives low yields of the desired product upon reaction with an electrophile. What could be the issue?

A3: Several factors can contribute to this. The magnesium surface may be passivated by an oxide layer; activation with iodine or 1,2-dibromoethane is recommended. Strictly anhydrous conditions are crucial, as any moisture will quench the Grignard reagent. Additionally, homocoupling to form a symmetrical biaryl can be a significant side reaction.

Q4: During a Buchwald-Hartwig amination, I am seeing a significant amount of 3-fluorotoluene as a byproduct. What is this and how can I prevent it?

A4: This byproduct is the result of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be a competing pathway in palladium-catalyzed reactions.[4] The choice of ligand and base is critical to favor the desired C-N bond formation. Using bulky, electron-rich ligands can often minimize this side reaction.[5]

Q5: I am attempting a reaction with this compound using a strong base like LDA and observing a mixture of regioisomeric products. What is happening?

A5: The use of a strong, non-nucleophilic base can lead to the formation of a benzyne intermediate by elimination of HBr. Nucleophilic attack on the unsymmetrical benzyne can then occur at two different positions, leading to a mixture of regioisomers.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield of Grignard Reagent Magnesium passivationActivate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.
Wet solvent or glasswareFlame-dry all glassware and use anhydrous solvents.
Slow initiationGently warm the reaction mixture or add a small amount of pre-formed Grignard reagent.
Significant Homocoupling Byproduct High local concentration of aryl halideAdd the this compound solution slowly to the magnesium suspension.
Elevated temperaturesMaintain a gentle reflux; avoid excessive heating.

Illustrative Data on Grignard Side Products:

Condition Desired Product Yield (%) Homocoupling Byproduct Yield (%)
Standard addition, 25°C7515
Slow addition, 25°C855
Standard addition, 40°C6030
Suzuki Coupling Troubleshooting
Issue Potential Cause Troubleshooting Steps
High Levels of Homocoupling Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[1]
Inefficient Pd(0) formation from Pd(II) precatalystUse a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst designed for efficient Pd(0) generation.[2]
Inappropriate ligandUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination.[2]
Low Yield of Cross-Coupled Product Protodeborylation of boronic acidUse fresh, high-purity boronic acid or a more stable boronic ester derivative.
Catalyst deactivationEnsure high-purity reagents and solvents.

Illustrative Data on Suzuki Homocoupling:

Catalyst/Ligand System Degassing Method Cross-Coupling Yield (%) Homocoupling Yield (%)
Pd(OAc)₂ / PPh₃N₂ bubble (10 min)6525
Pd₂(dba)₃ / SPhosFreeze-pump-thaw (3 cycles)92<5
Pd(OAc)₂ / PPh₃No degassing3050
Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause Troubleshooting Steps
Significant Hydrodehalogenation Suboptimal ligandUse bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).[5]
Base choiceScreen different bases (e.g., NaOtBu, LHMDS, K₃PO₄). The choice can influence the relative rates of amination and dehalogenation.
Low Conversion Catalyst inhibitionEnsure the amine substrate and other reagents are free of impurities that could poison the catalyst.
Sterically hindered amineUse a more active catalyst system, potentially with a more electron-rich ligand, and higher reaction temperatures may be required.

Illustrative Data on Buchwald-Hartwig Side Products:

Ligand Base Desired Amination Product Yield (%) Hydrodehalogenation Product Yield (%)
P(t-Bu)₃NaOtBu7020
XPhosNaOtBu8510
RuPhosLHMDS95<5

Experimental Protocols

Protocol 1: Optimized Grignard Reagent Formation from this compound

This protocol is designed to minimize homocoupling and improve the yield of the Grignard reagent.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. Gently heat the flask under nitrogen until the iodine sublimes and the color dissipates. Cool to room temperature.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Addition: Once the reaction initiates (indicated by gentle refluxing and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is ready for use.

Protocol 2: Minimized Homocoupling in Suzuki Coupling of this compound

This protocol employs a Pd(0) source and a bulky ligand to suppress homocoupling.

  • Degassing: Degas the solvent (e.g., dioxane/water mixture) by bubbling with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Catalyst Addition: In a separate glovebox or under a stream of inert gas, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%) to the reaction flask.

  • Reaction: Add the degassed solvent and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Reaction? check_initiation Did the reaction initiate? start->check_initiation check_byproducts Significant byproduct formation? check_initiation->check_byproducts Yes no_initiation No Initiation check_initiation->no_initiation No homocoupling Homocoupling Observed check_byproducts->homocoupling Yes solution Improved Yield check_byproducts->solution No activate_mg Activate Mg with I₂ or 1,2-dibromoethane no_initiation->activate_mg anhydrous Ensure strictly anhydrous conditions no_initiation->anhydrous slow_addition Slow down the addition of aryl halide homocoupling->slow_addition control_temp Maintain gentle reflux homocoupling->control_temp activate_mg->solution anhydrous->solution slow_addition->solution control_temp->solution

Caption: Troubleshooting workflow for low yields in Grignard reactions.

Suzuki_Homocoupling_Mitigation cluster_mitigation Strategies to Minimize Homocoupling start Suzuki Reaction Setup reagents Aryl Halide (this compound) Boronic Acid Base start->reagents catalyst_system Palladium Source & Ligand start->catalyst_system solvent Solvent start->solvent reaction Heating under Inert Atmosphere reagents->reaction catalyst_system->reaction solvent->reaction degas 1. Rigorous Degassing (Freeze-pump-thaw or Ar sparging) degas->solvent pd0_source 2. Use Pd(0) Source (e.g., Pd₂(dba)₃) pd0_source->catalyst_system bulky_ligand 3. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) bulky_ligand->catalyst_system product Desired Cross-Coupled Product reaction->product

Caption: Experimental workflow to minimize homocoupling in Suzuki coupling.

Benzyne_Formation_Pathway reactant This compound elimination Elimination of HBr reactant->elimination strong_base Strong, Non-nucleophilic Base (e.g., LDA, NaNH₂) strong_base->elimination benzyne 4-Fluoro-6-methylbenzyne (Unsymmetrical Intermediate) elimination->benzyne attack1 Attack at C3 benzyne->attack1 attack2 Attack at C2 benzyne->attack2 nucleophile Nucleophile (Nu⁻) nucleophile->attack1 nucleophile->attack2 product1 Regioisomer 1 attack1->product1 product2 Regioisomer 2 attack2->product2 mixture Mixture of Products product1->mixture product2->mixture

Caption: Reaction pathway leading to regioisomeric products via a benzyne intermediate.

References

Technical Support Center: Purification of 3-Bromo-5-fluorotoluene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5-fluorotoluene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically via electrophilic bromination of 3-fluorotoluene, can lead to several impurities. The most common are:

  • Isomeric Byproducts: Regioisomers such as 2-Bromo-5-fluorotoluene and 4-Bromo-3-fluorotoluene are frequently formed. The directing effects of the fluorine and methyl groups on the aromatic ring influence the position of bromination.

  • Di-substituted Byproducts: Over-bromination can lead to the formation of dibromofluorotoluenes.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-fluorotoluene in the product mixture.

  • Residual Brominating Agent: Traces of the brominating agent (e.g., bromine) or catalysts may remain.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities, identifying isomeric byproducts by their mass spectra, and quantifying the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying and quantifying isomeric impurities based on distinct chemical shifts and coupling patterns.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative purity analysis, especially for less volatile impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Fractional Distillation (under reduced pressure): Effective for separating the desired product from isomers and other byproducts with different boiling points.

  • Column Chromatography: A versatile technique for separating isomers and removing both more and less polar impurities.

  • Recrystallization: Useful for polishing the product to a high purity, particularly if the crude product is a solid or can be induced to crystallize.

Troubleshooting Guides

Fractional Distillation
Issue Code Problem Potential Causes Recommended Actions
DIST-001 Poor separation of isomers. - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heat input.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Ensure steady and uniform heating using a heating mantle with a stirrer.
DIST-002 Product decomposition. - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components.
DIST-003 "Bumping" or uneven boiling. - Lack of boiling chips or inadequate stirring.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography
Issue Code Problem Potential Causes Recommended Actions
CHROM-001 Poor separation of product and impurities (co-elution). - Inappropriate solvent system (eluent).- Column overloading.- Poorly packed column.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for halotoluenes is a hexane/ethyl acetate mixture.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly to prevent channeling.
CHROM-002 Product elutes too quickly (low retention). - Eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
CHROM-003 Product is retained on the column. - Eluent is not polar enough.- Product is unstable on silica gel.- Gradually increase the polarity of the eluent (gradient elution).- If instability is suspected, consider using a different stationary phase like alumina or deactivating the silica gel.
CHROM-004 Irregular band shape ("tailing" or "streaking"). - Sample is not soluble in the eluent.- Column is overloaded.- Interactions between the compound and the stationary phase.- Dissolve the sample in a minimum amount of a slightly more polar solvent before loading, or use a dry loading technique.- Reduce the sample load.- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Recrystallization
Issue Code Problem Potential Causes Recommended Actions
RECRY-001 No crystals form upon cooling. - Too much solvent was used.- The solution is not supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
RECRY-002 Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly.- Attempt to purify further by another method (e.g., chromatography) before recrystallization.
RECRY-003 Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for separating this compound from isomers with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle with magnetic stirring

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the crude this compound and a boiling chip or stir bar into the round-bottom flask.

  • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities and any residual solvent.

  • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the main product fraction.

  • Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Stop the distillation and allow the apparatus to cool before releasing the vacuum.

  • Analyze the collected fractions for purity.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is for obtaining a highly pure solid product. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol, methanol, hexane, or mixtures thereof)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the product is completely dissolved. Avoid adding an excess of solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Analytical Techniques GC-MS NMR HPLC Crude Product->Analytical Techniques Assess Purity & Impurities Distillation Distillation Analytical Techniques->Distillation Boiling Point Differences Chromatography Chromatography Analytical Techniques->Chromatography Polarity Differences Recrystallization Recrystallization Analytical Techniques->Recrystallization Solubility Differences Purified Product Purified Product Distillation->Purified Product Chromatography->Purified Product Recrystallization->Purified Product Final Analysis Confirm Purity Purified Product->Final Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Choose Method Select Purification Method Impure Product->Choose Method Distillation Distillation Choose Method->Distillation Distillation Chromatography Chromatography Choose Method->Chromatography Chromatography Recrystallization Recrystallization Choose Method->Recrystallization Recrystallization Problem? Issue Encountered? Distillation->Problem? Chromatography->Problem? Recrystallization->Problem? Consult Guide Consult Troubleshooting Guide Problem?->Consult Guide Yes Pure Product Pure Product Problem?->Pure Product No Consult Guide->Choose Method

Caption: Logical flow for troubleshooting purification issues.

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-fluorotoluene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 3-Bromo-5-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing catalyst loading for various palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates like this compound.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1]

Q3: What are the common signs of catalyst deactivation or decomposition?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black."[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Q4: Can the electronic properties of this compound affect the reaction?

A4: Yes, this compound is an electron-deficient aryl bromide due to the presence of the fluorine atom. Electron-deficient halides generally make the Suzuki coupling easier by facilitating the oxidative addition step.[3] However, the specific electronic and steric environment can influence the overall reaction kinetics and may require careful optimization of the catalyst system.

Troubleshooting Guides

Issue 1: Low or No Yield

Low or no yield is a frequent challenge in cross-coupling reactions. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Inactive Catalyst Ensure your palladium source and ligand are fresh and have been stored correctly under an inert atmosphere. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more stable and efficient modern pre-catalyst.[1]
Inappropriate Ligand The chosen ligand may not be suitable for the electron-deficient nature of this compound. Screen a panel of ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. For Sonogashira and Heck reactions, ligands like P(t-Bu)₃ or dppf can be beneficial.[1]
Suboptimal Base or Solvent The choice of base and solvent is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS may be necessary. Ensure solvents are anhydrous and degassed.
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1]
Low Reaction Temperature For less reactive coupling partners, increasing the reaction temperature may be necessary. However, be cautious of potential catalyst decomposition at excessively high temperatures.
Issue 2: Formation of Significant Byproducts

The formation of byproducts can compete with the desired cross-coupling reaction, leading to lower yields and purification challenges.

Byproduct Potential Cause Recommended Solution
Homocoupling This is particularly common in Sonogashira reactions (Glaser coupling) and involves the coupling of two alkyne molecules, often promoted by the copper co-catalyst and oxygen.[1] In Suzuki reactions, homocoupling of the boronic acid can also occur.For Sonogashira reactions, switching to a copper-free protocol is the most effective way to minimize alkyne homocoupling.[1] Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents.[1] Slow addition of the alkyne can also help.[1]
Protodeboronation (Suzuki Reaction) The boronic acid can be cleaved by water or other protic sources, leading to the formation of the corresponding arene without the boron functionality.Use a boronic ester or a trifluoroborate salt, which are generally more stable. Minimize the amount of water in the reaction or use anhydrous conditions if possible. Use a base that is less prone to promoting this side reaction, such as KF.
Dehalogenation The bromine atom on the this compound can be replaced by a hydrogen atom.This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature. The presence of water can also be a source of hydrogen.[4]

Data Presentation

Disclaimer: The following tables present illustrative data based on typical results for similar substrates. Actual yields may vary depending on the specific coupling partner and reaction conditions.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O100485
Pd(OAc)₂SPhos1.0K₃PO₄Toluene/H₂O100292
Pd(OAc)₂SPhos2.0K₃PO₄Toluene/H₂O100195
Pd(PPh₃)₄-3.0K₂CO₃Dioxane/H₂O1001278
Pd(PPh₃)₄-5.0K₂CO₃Dioxane/H₂O100885

Table 2: Illustrative Data for Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Pd₂(dba)₃XPhos0.5NaOtBuToluene100688
Pd₂(dba)₃XPhos1.0NaOtBuToluene100394
Pd₂(dba)₃XPhos2.0NaOtBuToluene100296
Pd(OAc)₂BINAP2.0Cs₂CO₃Dioxane1101875
Pd(OAc)₂BINAP4.0Cs₂CO₃Dioxane1101282

Table 3: Illustrative Data for Sonogashira Coupling of this compound with Phenylacetylene

Catalyst Cu Source Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₂Cl₂CuI (2 mol%)1.0Et₃NTHF65685
Pd(PPh₃)₂Cl₂CuI (2 mol%)2.0Et₃NTHF65391
Pd(OAc)₂-2.0PiperidineDMF80888
Pd(OAc)₂-4.0PiperidineDMF80493

Table 4: Illustrative Data for Heck Coupling of this compound with Styrene

Catalyst Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂P(o-tol)₃1.0Et₃NDMF1201270
Pd(OAc)₂P(o-tol)₃2.0Et₃NDMF120882
Pd(OAc)₂P(o-tol)₃4.0Et₃NDMF120588
Herrmann's Cat.-1.0NaOAcNMP1301075
Herrmann's Cat.-2.0NaOAcNMP130685

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.

Suzuki-Miyaura Coupling Protocol

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the Schlenk flask. Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Buchwald-Hartwig Amination Protocol

An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as NaOt-Bu (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene or dioxane, this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated and the crude product is purified by column chromatography.

Sonogashira Coupling Protocol

To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%). The flask is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., THF or DMF) is added, followed by the amine base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction is stirred at room temperature or heated (typically 50-80°C) until completion. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. For a copper-free protocol, a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and a base like piperidine or Cs₂CO₃ can be used.[1]

Heck Coupling Protocol

To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%). Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent (e.g., DMF). Add the base (e.g., Et₃N, 2.0 equiv.), this compound (1.0 equiv.), and the alkene (1.2-1.5 equiv.). Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents add_solids Add Reactants, Catalyst, Ligand, Base prep_reagents->add_solids dry_glassware Oven-dry Glassware dry_glassware->add_solids inert_atm Establish Inert Atmosphere (N₂ or Ar) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent react Heat and Stir add_solvent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst/ligand fresh and active? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) appropriate? check_catalyst->check_conditions Yes replace_catalyst Solution: Replace catalyst/ligand. Use pre-catalyst. check_catalyst->replace_catalyst No check_loading Is catalyst loading sufficient? check_conditions->check_loading Yes screen_conditions Solution: Screen different bases, solvents, and temperatures. check_conditions->screen_conditions No increase_loading Solution: Incrementally increase catalyst loading. check_loading->increase_loading No

Caption: Decision tree for troubleshooting low yield in coupling reactions.

References

troubleshooting Grignard initiation for 1-bromo-3-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for initiating the Grignard reaction with 1-bromo-3-fluoro-5-methylbenzene, a process critical for researchers in synthetic and medicinal chemistry.

Troubleshooting Guide

Problem: The Grignard reaction fails to initiate.

  • Symptom: After adding a portion of the 1-bromo-3-fluoro-5-methylbenzene solution to the magnesium turnings, there are no visual cues of a reaction, such as bubbling, a cloudy appearance, or a spontaneous temperature increase.[1]

  • Possible Causes & Solutions:

    • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings is the most common barrier to initiation.[1][2]

      • Solution: Activate the magnesium surface using one of the methods outlined in the table below.

    • Presence of Water: Grignard reagents are highly sensitive to moisture. Trace amounts of water in the glassware or solvent will quench the reaction.[2][3]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous.[2]

    • Low Reactivity of the Aryl Halide: While aryl bromides are generally reactive enough, electron-withdrawing groups can sometimes hinder the reaction.

      • Solution: Gentle warming of the reaction mixture can help to initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.[2]

Problem: The reaction starts but then stops.

  • Symptom: Initial signs of reaction (e.g., bubbling, cloudiness) are observed, but they cease after a short period.

  • Possible Causes & Solutions:

    • Insufficiently Anhydrous Conditions: A small amount of Grignard reagent may have formed and reacted with residual moisture.

      • Solution: Ensure all components of the reaction, including the aryl halide solution, are completely dry.

    • Impure Reagents: Impurities in the 1-bromo-3-fluoro-5-methylbenzene or the solvent can halt the reaction.

      • Solution: Use freshly purified reagents and solvents.

Problem: The reaction mixture turns dark brown or black.

  • Symptom: During the formation of the Grignard reagent, the solution becomes very dark.

  • Possible Causes & Solutions:

    • Overheating: Excessive heat can lead to decomposition and the formation of side products.

      • Solution: Maintain a gentle reflux and control the rate of addition of the aryl halide to prevent the reaction from becoming too vigorous.

    • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, which can sometimes lead to a darker solution.[4]

      • Solution: Slower addition of the aryl halide can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of a successful Grignard reaction initiation? A successful initiation is typically marked by the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent, the appearance of a cloudy, grayish, or brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[1]

Q2: Which solvent is better for this reaction, diethyl ether or THF? Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reagent formation.[5] THF is often preferred for less reactive aryl halides as it can better stabilize the Grignard reagent.[5][6]

Q3: Can I use 1-chloro-3-fluoro-5-methylbenzene instead of the bromo- derivative? While it is possible to form Grignard reagents from aryl chlorides, it is generally much more difficult and often requires more forcing conditions or highly activated magnesium.[7] Aryl bromides are significantly more reactive and are the preferred starting material.[7]

Q4: What is a "Turbo Grignard" reagent and could it be useful here? A "Turbo Grignard" reagent, such as i-PrMgCl·LiCl, exhibits higher reactivity and can be particularly effective for preparing Grignard reagents from electron-deficient aryl halides. For 1-bromo-3-fluorobenzene, the use of i-PrMgCl·LiCl resulted in a significantly higher yield (85%) compared to using i-Pr2Mg (50%).[8] This suggests that a similar strategy could be beneficial for 1-bromo-3-fluoro-5-methylbenzene.

Data Presentation

Table 1: Comparison of Magnesium Activation Methods

Activation MethodDescriptionAdvantagesDisadvantagesTypical Yield for Aryl Bromides
Iodine A small crystal of iodine is added to the magnesium. The disappearance of the purple color indicates activation.[2]Simple and widely used.[2]Can sometimes be insufficient for very unreactive halides.80-95% (for analogous aryl bromides)[9]
1,2-Dibromoethane A small amount of 1,2-dibromoethane is added to initiate the reaction. The evolution of ethylene gas is a visual indicator of activation.[10]Very effective and the visual confirmation is helpful.[10]Introduces another reagent into the reaction mixture.80-95% (for analogous aryl bromides)[9]
Mechanical Grinding The magnesium turnings are crushed in the reaction flask with a glass rod to expose a fresh surface.[11]Avoids the use of chemical activators.Can be difficult to perform effectively under an inert atmosphere.Not widely reported, highly variable.
Magnesium-Mercury Amalgam Mercury disrupts the magnesium oxide layer, exposing a fresh magnesium surface.[12]Highly effective for activating magnesium.[12]Mercury is highly toxic and requires special handling and disposal.High, but specific comparative data is limited.[12]
Rieke Magnesium Highly reactive magnesium powder prepared by the reduction of a magnesium salt.[13]Extremely reactive, allowing for Grignard formation from unreactive halides.[12]Requires a separate, often hazardous, preparation step.[12]Excellent, often close to quantitative.[12]

Experimental Protocols

Protocol 1: General Procedure for Grignard Initiation with Iodine Activation

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly flame-dried or oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[2]

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add a single crystal of iodine.[1]

  • Initiation: Add a small portion (approximately 10%) of a solution of 1-bromo-3-fluoro-5-methylbenzene in anhydrous THF via the addition funnel.

  • Observation: Look for the signs of initiation as described in the FAQs. Gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-3-fluoro-5-methylbenzene solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Mandatory Visualization

Grignard_Troubleshooting start Start Grignard Reaction (Add small amount of halide) check_initiation Observe for signs of initiation (Bubbling, cloudiness, heat) start->check_initiation initiated Reaction Initiated Successfully check_initiation->initiated Yes not_initiated Reaction Fails to Initiate check_initiation->not_initiated No troubleshoot Troubleshooting Steps not_initiated->troubleshoot activate_mg Activate Magnesium (Add I2, DBE, or grind) troubleshoot->activate_mg Step 1 check_dry Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvent) troubleshoot->check_dry Step 2 gentle_heat Apply Gentle Heat troubleshoot->gentle_heat Step 3 recheck_initiation Re-attempt Initiation activate_mg->recheck_initiation check_dry->recheck_initiation gentle_heat->recheck_initiation recheck_initiation->initiated Success persistent_failure Persistent Failure: - Check reagent purity - Consider stronger activation (e.g., Rieke Mg) recheck_initiation->persistent_failure Failure

Caption: Troubleshooting workflow for Grignard reaction initiation.

References

Technical Support Center: Purification of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-5-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Sandmeyer reaction?

A1: Crude this compound, when synthesized from 3-fluoro-5-methylaniline through a Sandmeyer reaction, typically contains several types of impurities:

  • Unreacted Starting Material: Residual 3-fluoro-5-methylaniline.

  • Side-Reaction Byproducts: The primary byproduct is often the corresponding phenol, 3-fluoro-5-methylphenol, formed from the reaction of the intermediate diazonium salt with water. Other potential byproducts include biaryl compounds and products of protodeamination.

  • Residual Catalyst: Copper salts (e.g., CuBr) used as catalysts in the Sandmeyer reaction are a significant and common impurity.[1][2][3][4]

  • Isomeric Impurities: Depending on the purity of the starting aniline, other isomers of bromo-fluorotoluene may be present.

Q2: My purified product has a blue or green tint. What is the cause and how can I remove it?

A2: A blue or green tint in your product is almost always due to residual copper salts from the Sandmeyer reaction.[5] These copper residues can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings.[1] To remove them, a specific work-up procedure is required. Washing the organic layer with an aqueous solution of a chelating agent is effective. Common options include aqueous ammonia, ammonium hydroxide, or solutions of EDTA or citric acid.[3]

Q3: After an initial work-up, my product is still showing a significant impurity by TLC/GC analysis. How do I identify and remove it?

A3: If a major impurity persists, it is likely the phenolic byproduct (3-fluoro-5-methylphenol). This can be confirmed by its characteristic behavior. To remove phenolic impurities, perform a liquid-liquid extraction with an aqueous base, such as 1M sodium hydroxide (NaOH).[6] The phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will partition into the aqueous layer, leaving the desired product in the organic layer.

Q4: I am having trouble separating the product from an impurity with a very similar Rf value on TLC. What should I do?

A4: When impurities co-elute with the product during thin-layer chromatography (TLC), several strategies can be employed for better separation during column chromatography:

  • Optimize the Eluent System: Experiment with different solvent systems. For relatively non-polar compounds like halotoluenes, mixtures of hexanes and ethyl acetate are common.[7] Try varying the polarity by adjusting the solvent ratio or by introducing a different solvent like dichloromethane.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica.

  • Consider Fractional Distillation: If the impurities have sufficiently different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem ID Issue Observed Potential Cause(s) Suggested Solution(s)
PUR-001 Organic layer is blue/green after initial water wash.Residual copper salts from the Sandmeyer reaction catalyst.[5]Wash the organic layer with an aqueous solution of ammonia, ammonium chloride, or EDTA until the aqueous layer is colorless.[3]
PUR-002 An impurity spot persists on TLC after aqueous washes.The impurity may be the non-acidic, non-basic phenolic byproduct (3-fluoro-5-methylphenol).[6]Perform a liquid-liquid extraction of the organic solution with 1M aqueous sodium hydroxide to remove the phenol.[6]
PUR-003 Product appears as an oil after solvent removal, not a solid or clear liquid.Presence of multiple impurities, residual solvent, or the product itself may be a low-melting solid or oil at room temperature.Purify the crude material using column chromatography or vacuum distillation. Ensure complete removal of solvent under high vacuum.
PUR-004 Poor separation during column chromatography (streaking or overlapping bands).Column overloaded; Inappropriate eluent system; Sample applied in a solvent that is too polar.Reduce the amount of crude material loaded onto the column. Optimize the eluent using TLC first, aiming for an Rf of ~0.3 for the product.[10] Dissolve the sample in a minimal amount of a non-polar solvent (e.g., hexane) before loading.
PUR-005 Low yield after purification.Loss of product during aqueous washes, particularly if emulsions form; Incomplete extraction of the product; Product co-eluted with an impurity fraction during chromatography.Minimize vigorous shaking during extractions to prevent emulsions. Ensure complete extraction by testing the aqueous layer by TLC. Carefully monitor column fractions by TLC to avoid discarding product-containing fractions.

Experimental Protocols

Protocol 1: Removal of Residual Copper Salts and Phenolic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Copper Removal Wash: Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous ammonium chloride or 5% aqueous ammonia. Repeat until the aqueous layer is colorless.[3]

  • Phenol Removal Wash: Wash the organic layer with an equal volume of 1M aqueous sodium hydroxide. This will extract the 3-fluoro-5-methylphenol byproduct.[6]

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for halotoluenes is a mixture of hexanes and ethyl acetate.[7] The ideal system should give the product an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a less polar solvent (like pure hexane). Load the solution carefully onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Data Presentation

Table 1: TLC Analysis Parameters
Parameter Value / Description Notes
Stationary Phase Silica Gel 60 F254Standard silica plates are effective.
Mobile Phase (Eluent) 95:5 Hexane:Ethyl AcetateAdjust polarity as needed for optimal separation.
Approximate Rf of Product ~0.35This value can vary based on exact conditions.
Approximate Rf of Phenol ~0.20Phenol is more polar and will have a lower Rf.
Approximate Rf of Aniline ~0.15The starting aniline is more polar than the product.
Visualization UV light (254 nm)Aromatic compounds will appear as dark spots.

Visualizations

Purification Workflow

G cluster_0 Crude Product cluster_1 Liquid-Liquid Extraction cluster_2 Final Purification cluster_3 Final Product crude Crude this compound (Contains Cu salts, phenol, aniline) dissolve Dissolve in Organic Solvent crude->dissolve wash_cu Wash with aq. NH4Cl (Removes Copper) dissolve->wash_cu Step 1 wash_phenol Wash with aq. NaOH (Removes Phenol) wash_cu->wash_phenol Step 2 wash_brine Wash with Brine wash_phenol->wash_brine Step 3 dry Dry (Na2SO4) & Concentrate wash_brine->dry Step 4 chromatography Column Chromatography dry->chromatography distillation Vacuum Distillation dry->distillation pure Pure this compound chromatography->pure distillation->pure

Caption: Workflow for the purification of crude this compound.

Troubleshooting Decision Tree

G start Analyze Crude Product by TLC check_color Is the solution blue or green? start->check_color check_impurities Are there multiple spots on TLC? check_color->check_impurities No wash_cu Perform NH4Cl or EDTA wash check_color->wash_cu Yes wash_naoh Perform NaOH wash to remove phenolic impurities check_impurities->wash_naoh Yes, polar impurity (low Rf) pure Pure Product check_impurities->pure No, single spot wash_cu->check_impurities reanalyze Re-analyze by TLC wash_naoh->reanalyze column Purify by Column Chromatography column->pure reanalyze->column Impurities remain reanalyze->pure Single Spot

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Scaling Up Reactions with 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up chemical reactions involving 3-bromo-5-fluorotoluene.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your scale-up experiments.

Problem Potential Causes Recommended Solutions
Low Yield in Grignard Formation 1. Moisture: Presence of water in the solvent or on the glassware quenches the Grignard reagent.[1] 2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 3. Slow Initiation: The reaction may be difficult to start. 4. Side Reactions: Wurtz coupling can occur, especially at higher temperatures.[2]1. Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use freshly distilled anhydrous solvents.[1] 2. Activate Magnesium: Crush the magnesium turnings or use a crystal of iodine or 1,2-dibromoethane to activate the surface. 3. Initiation: Add a small amount of pre-formed Grignard reagent or gently warm a small portion of the reaction mixture. 4. Temperature Control: Maintain a low reaction temperature and ensure slow, controlled addition of the this compound.
Incomplete Lithiation / Halogen-Metal Exchange 1. Inactive n-Butyllithium: The reagent may have degraded over time. 2. Insufficient Reagent: Incorrect stoichiometry or inaccurate titration of the n-BuLi. 3. Low Temperature: The reaction may be too slow at very low temperatures.[1] 4. Steric Hindrance: While less of an issue for this substrate, it can be a factor with more complex molecules.[1]1. Titrate n-BuLi: Always titrate n-butyllithium before use to determine its exact concentration. 2. Stoichiometry: Use a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents). 3. Temperature Optimization: While starting at -78 °C is common, allowing the reaction to slowly warm to -40 °C or -20 °C may be necessary.[1] Monitor the reaction closely. 4. Additives: Consider adding TMEDA (tetramethylethylenediamine) to increase the reactivity of the organolithium species.[1]
Formation of Impurities During Cross-Coupling (e.g., Suzuki, Heck) 1. Catalyst Decomposition: The palladium catalyst may be unstable under the reaction conditions. 2. Side Reactions: Homocoupling of the boronic acid/ester or the aryl halide can occur. 3. Incomplete Reaction: Leading to a mixture of starting materials and product.1. Ligand Selection: Choose a robust ligand that stabilizes the palladium catalyst. 2. Oxygen-Free Environment: Thoroughly degas all solvents and reactants and maintain an inert atmosphere (e.g., nitrogen or argon). 3. Reaction Monitoring: Use techniques like GC-MS or HPLC to monitor the reaction progress and ensure it goes to completion.
Difficult Purification of the Final Product 1. Close Boiling Points: Impurities may have boiling points close to the product, making distillation challenging.[3] 2. Azeotrope Formation: The product may form an azeotrope with the solvent or byproducts.[3] 3. Residual Catalyst: Traces of palladium or other metals may remain in the product.1. Fractional Distillation: Use a high-efficiency fractional distillation column under reduced pressure. 2. Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique. 3. Chromatography: For high-purity requirements, column chromatography may be necessary, though it can be challenging to scale up.[4] 4. Metal Scavengers: Use silica-based metal scavengers or activated carbon to remove residual catalyst.
Thermal Runaway During Scale-Up 1. Exothermic Reaction: Many reactions, such as Grignard formation and lithiation, are highly exothermic.[3] 2. Inadequate Cooling: The reactor's cooling capacity may not be sufficient for the larger scale. 3. Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid buildup of heat.[3]1. Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 instrument) to understand the heat flow of the reaction before scaling up. 2. Reactor Design: Ensure the reactor has a sufficient surface area-to-volume ratio and an efficient cooling system. 3. Controlled Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of reagents, and monitor the internal temperature closely.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound at a larger scale?

A1: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] When scaling up, consider the increased risks associated with larger quantities of flammable solvents and potentially exothermic reactions. Operations should be conducted in a well-ventilated fume hood or a walk-in hood. For reactions involving organolithium reagents like n-BuLi, extreme care must be taken to avoid contact with air and moisture, as they are pyrophoric.

Q2: How can I minimize the formation of benzene as a byproduct during Grignard reagent formation?

A2: Benzene formation arises from the protonation of the Grignard reagent by any acidic protons, most commonly from residual water. To minimize this, ensure all glassware is rigorously dried, and use anhydrous solvents.[1] The use of freshly opened, high-purity magnesium is also recommended.

Q3: Is this compound prone to debromination or defluorination during reactions?

A3: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond. Therefore, reactions like halogen-metal exchange or palladium-catalyzed cross-coupling will selectively occur at the bromine position. Defluorination is generally not observed under standard conditions for these reaction types.

Q4: What analytical techniques are recommended for monitoring the progress of reactions involving this compound?

A4: For reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate and identify the starting material, product, and any volatile byproducts.[6] High-Performance Liquid Chromatography (HPLC) is also highly effective, especially for less volatile compounds, and can provide quantitative data on reaction conversion and purity. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential.[7]

Experimental Protocols

Protocol 1: Scale-Up of Grignard Reagent Formation

This protocol describes the formation of (3-fluoro-5-methylphenyl)magnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask, appropriately sized for the scale

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Heating mantle

  • Thermocouple

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas.

  • Add magnesium turnings to the flask and add a single crystal of iodine.

  • Gently warm the flask with a heat gun under the inert gas stream until violet iodine vapors are observed. This helps to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add a portion of the anhydrous THF to the flask.

  • Dissolve the this compound in the remaining anhydrous THF in the dropping funnel.

  • Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension.

  • Monitor the reaction for signs of initiation (e.g., gentle bubbling, slight temperature increase, disappearance of the iodine color). If the reaction does not start, gently warm the mixture.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath if necessary to control the exotherm.[2]

  • After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.

  • The resulting grey-black solution of the Grignard reagent is ready for the next step.

Visualizations

experimental_workflow General Workflow for Scaling Up a Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare & Degas Reagents/Solvents setup Assemble Reactor under Inert Gas prep_reagents->setup dry_glassware Flame-Dry Glassware dry_glassware->setup charge_reagents Charge Reactor with Substrate, Catalyst, Ligand, Base setup->charge_reagents add_bft Controlled Addition of this compound charge_reagents->add_bft heat_monitor Heat to Reaction Temp & Monitor add_bft->heat_monitor quench Quench Reaction heat_monitor->quench extract Aqueous Extraction quench->extract dry_purify Dry & Purify (Distillation/Crystallization) extract->dry_purify qc_analysis QC Analysis (GC, HPLC, NMR) dry_purify->qc_analysis

Caption: Workflow for a typical scale-up of a cross-coupling reaction.

troubleshooting_tree Troubleshooting Low Yield in Grignard Formation start Low Yield or Failed Reaction check_initiation Did the reaction initiate? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation OK check_initiation->yes_initiation Yes check_conditions Are conditions strictly anhydrous? solution_wurtz Reduce Wurtz Coupling: Lower temperature, slow addition. check_conditions->solution_wurtz Yes not_anhydrous Moisture Present check_conditions->not_anhydrous No solution_activation Activate Mg (Iodine, Heat-gun). Add a small amount of pre-formed Grignard. no_initiation->solution_activation yes_initiation->check_conditions solution_anhydrous Flame-dry all glassware. Use fresh anhydrous solvent. not_anhydrous->solution_anhydrous

Caption: Decision tree for troubleshooting Grignard reaction issues.

References

Technical Support Center: Managing Exothermic Reactions Involving 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorotoluene in potentially exothermic reactions. The information is designed to help anticipate and manage thermal hazards, ensuring safer experimental execution.

Disclaimer

The following protocols and troubleshooting guides are based on general principles for managing exothermic reactions with aryl halides. This compound may have unique reactivity, and all procedures should be thoroughly risk-assessed and, where possible, modeled using reaction calorimetry before scaling up. Always consult your institution's safety guidelines and relevant Safety Data Sheets (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reaction risks associated with this compound?

A1: this compound, as an aryl halide, can be a substrate in several highly exothermic reactions. The primary risks stem from rapid, uncontrolled heat generation, which can lead to a thermal runaway.[1][2][3] This can cause the solvent to boil violently, leading to pressure buildup, vessel rupture, and potential fire or explosion, especially when using flammable solvents like THF or diethyl ether.[1] Key reaction types of concern include:

  • Grignard Reagent Formation: The initiation of a Grignard reaction is often delayed and can then proceed very rapidly and exothermically.[1][2]

  • Lithiation (Metal-Halogen Exchange): Reactions with strong organolithium bases can be very fast and highly exothermic.

  • Nitration: The introduction of a nitro group onto the aromatic ring is a classic exothermic process.[4][5]

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): While the overall reaction may appear controlled, localized heating and rapid catalyst turnover can lead to significant heat evolution.

Q2: How can I assess the potential exothermicity of my reaction with this compound?

A2: A thorough thermal hazard evaluation is crucial before proceeding to a larger scale.[6]

  • Literature Review: Search for studies on similar compounds to estimate the potential heat of reaction.

  • Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): These techniques provide quantitative data on heat flow and can help determine the adiabatic temperature rise, which is the maximum temperature the reaction could reach in a worst-case scenario of no cooling.[6]

  • Small-Scale Pilot Reaction: Conduct the reaction on a very small scale with careful temperature monitoring to observe the thermal profile.

Q3: What are the initial signs of a runaway reaction?

A3: Be vigilant for the following indicators:

  • A sudden, rapid increase in internal reaction temperature that is not controlled by the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling of the solvent.

  • Noticeable changes in the reaction mixture's color or viscosity, or unexpected gas evolution.

Q4: What immediate steps should I take if I suspect a runaway reaction?

A4: Follow your laboratory's emergency procedures. General steps include:

  • Alert colleagues and your supervisor immediately.

  • If safe to do so, immediately stop any reagent addition.

  • Apply maximum cooling. Have an ice bath ready to immerse the reaction vessel.[1]

  • If the reaction is still escalating, evacuate the immediate area and follow emergency protocols.

  • Do not attempt to cap or seal a vessel that is rapidly evolving gas.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate, then Starts Violently

Question: I've added some of my this compound to the magnesium turnings, but nothing is happening. I'm concerned about adding more and having it all react at once. What should I do?

Answer: This is a common and dangerous situation with Grignard reactions. An accumulation of the aryl halide before initiation can lead to a dangerous exotherm.[2]

Possible Cause Troubleshooting Step
Inactive Magnesium Surface Do not add more this compound. Stop stirring and carefully remove a small sample of the magnesium turnings. Try to activate them by gently crushing them with a glass rod in a separate, dry flask under an inert atmosphere. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used to activate the magnesium surface. Once the reaction is initiated in the small sample, it can be carefully added back to the main reaction flask.
Wet Solvent or Glassware The presence of moisture will prevent the Grignard reagent from forming. Ensure all glassware is oven- or flame-dried and the solvent is anhydrous.
Low Temperature While low temperatures are used to control the reaction, sometimes gentle warming with a heat gun on the exterior of the flask (with stirring) can initiate the reaction. Be prepared to apply cooling immediately once the reaction starts.
Issue 2: Temperature Spikes During a Cross-Coupling Reaction

Question: During my Suzuki coupling of this compound, I'm observing sudden increases in temperature after adding the palladium catalyst. How can I better control this?

Answer: Palladium-catalyzed cross-coupling reactions can have periods of rapid heat release.

Possible Cause Troubleshooting Step
Rapid Catalyst Addition/Activation Add the palladium catalyst in smaller portions or as a solution in the reaction solvent to better control the initial rate. Ensure the reaction mixture is well-stirred to dissipate heat effectively.
High Reactant Concentration Reduce the overall concentration of the reaction. This will slow the reaction rate and reduce the rate of heat generation per unit volume.
Insufficient Cooling Ensure your cooling bath is at the target temperature and that the reaction flask has good surface area contact with the cooling medium. For larger scale reactions, consider a more efficient cooling system like a cryostat.
Exothermic Transmetallation The transmetallation step in Suzuki couplings can be exothermic.[7] Control the addition rate of the boronic acid or its derivative.
Issue 3: Uncontrolled Exotherm During Nitration

Question: I am attempting to nitrate this compound and the reaction is becoming too hot, even with an ice bath.

Answer: Nitration is a notoriously exothermic reaction.[4][5] The combination of nitric and sulfuric acids is a very powerful nitrating agent.

Possible Cause Troubleshooting Step
Rapid Addition of Nitrating Mixture The nitrating mixture (HNO₃/H₂SO₄) should be added dropwise via a pressure-equalizing dropping funnel. The addition rate should be controlled to maintain the desired internal temperature.
Insufficient Cooling Capacity Use a larger ice bath or a cooling system capable of maintaining a lower temperature (e.g., ice-salt bath or a cryostat).
Reaction Scale Too Large for Cooling Setup The ratio of the heat exchange surface area to the reaction volume decreases as the scale increases.[3] If you are scaling up, you may need a more efficient reactor design (e.g., a jacketed reactor).
Inadequate Stirring Poor mixing can lead to localized "hot spots" where the reaction accelerates. Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols

General Protocol for a Monitored Grignard Reaction with this compound

This protocol emphasizes controlled initiation and addition to mitigate the risk of a runaway reaction.

  • Preparation:

    • All glassware (three-neck round-bottom flask, condenser, pressure-equalizing dropping funnel, and thermometer/thermocouple) must be thoroughly oven-dried.

    • Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar.

    • Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation:

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

    • Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension.

    • Observe for signs of reaction initiation (bubbling, cloudiness, gentle reflux). If no initiation occurs, refer to the troubleshooting guide above. Do not add more aryl bromide until the reaction has started.

  • Addition and Temperature Control:

    • Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.

    • Use an external cooling bath (e.g., a water or ice bath) to maintain a steady internal temperature. The rate of addition should be dictated by the ability of the cooling system to dissipate the generated heat.

  • Quenching:

    • After the addition is complete and the reaction has subsided, cool the mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted magnesium and the Grignard reagent. This quenching process is also exothermic and must be controlled.

General Protocol for a Monitored Nitration of this compound

This protocol emphasizes slow addition and robust temperature control.

  • Preparation:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer/thermocouple, and a pressure-equalizing dropping funnel, add this compound.

    • Cool the flask in an ice-salt bath or a cryostat to 0 °C or below.

  • Preparation of Nitrating Mixture:

    • In a separate flask, cool concentrated sulfuric acid.

    • Slowly and with cooling, add concentrated nitric acid to the sulfuric acid to form the nitrating mixture.

  • Addition and Temperature Control:

    • Slowly add the prepared nitrating mixture to the stirred solution of this compound via the dropping funnel.

    • Carefully monitor the internal temperature and adjust the addition rate to maintain it within the desired range (e.g., 0-5 °C). The addition rate is critical for safety.

  • Workup:

    • Once the addition is complete, allow the reaction to stir at the controlled temperature for the specified time.

    • Very slowly and carefully, pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction. This process is highly exothermic.

Data Presentation

The following tables provide a framework for collecting and comparing data for different reaction conditions. It is crucial to populate these tables with your own experimental data.

Table 1: Temperature Profile of Grignard Reaction Initiation

Initiation Method Time to Initiation (s) Peak Temperature (°C) Observations
None
Iodine Crystal
1,2-Dibromoethane
Mechanical Crushing

Table 2: Heat Flow Data from Reaction Calorimetry (Hypothetical)

Reaction Type Substrate ΔHrxn (kJ/mol) Adiabatic Temp. Rise (°C) Stoessel Class
Grignard FormationThis compoundData to be determinedData to be determinedTo be assessed
Suzuki CouplingThis compoundData to be determinedData to be determinedTo be assessed
NitrationThis compoundData to be determinedData to be determinedTo be assessed

Visualizations

ExothermicReactionWorkflow General Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_troubleshoot Troubleshooting cluster_workup Workup Phase A Risk Assessment & Calorimetry B Dry Glassware & Inert Atmosphere A->B C Prepare Cooling Bath B->C D Controlled Reagent Addition C->D E Monitor Temperature & Pressure D->E F Maintain Cooling E->F G Temperature Spike? E->G K Controlled Quenching F->K G->E No H Stop Addition & Increase Cooling G->H Yes I Runaway? H->I I->H No J Emergency Protocol I->J Yes L Product Isolation K->L GrignardTroubleshooting Troubleshooting Grignard Reaction Initiation Start Add small portion of This compound CheckInit Reaction Initiated? Start->CheckInit Proceed Continue Slow Addition CheckInit->Proceed Yes Stop STOP ADDITION CheckInit->Stop No Troubleshoot Investigate Cause Stop->Troubleshoot ActivateMg Activate Mg (Iodine, Crushing) Troubleshoot->ActivateMg CheckMoisture Check for Moisture (Solvent, Glassware) Troubleshoot->CheckMoisture GentleHeat Apply Gentle Heat (with caution) Troubleshoot->GentleHeat Restart Re-attempt Initiation ActivateMg->Restart CheckMoisture->Restart GentleHeat->Restart Restart->CheckInit

References

Technical Support Center: Column Chromatography of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating fluorinated aromatic compounds?

The optimal stationary phase depends on the specific characteristics of your analytes. Fluorinated phases, such as Pentafluorophenyl (PFP) and Tridecafluoro (TDF), are often excellent choices due to their unique selectivity for halogenated compounds.[1][2][3][4] They offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding interactions, which can be highly effective for separating isomers and closely related fluorinated aromatics.[3][4] However, traditional C8 and C18 columns can also be used, sometimes in combination with fluorinated eluents to achieve the desired separation.[5][6]

Q2: My fluorinated aromatic compounds are showing significant peak tailing. What are the common causes and solutions?

Peak tailing with fluorinated compounds can arise from several factors:

  • Secondary Interactions: Strong interactions between the analyte and residual silanol groups on the silica surface are a common cause.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7]

  • Inappropriate Solvent: The sample solvent may not be compatible with the mobile phase.[8]

  • Column Bed Deformation: Voids or channels in the column packing can cause poor peak shape.[7]

For troubleshooting, refer to the detailed guide in the "Troubleshooting Guides" section below.

Q3: Can I use normal-phase chromatography for fluorinated aromatics?

Yes, normal-phase chromatography can be used. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.[9] The elution order is generally based on the polarity of the solutes, with less polar compounds eluting first.[9][10] For highly fluorinated compounds, which can be quite nonpolar, this can be an effective separation technique.

Q4: How does the degree of fluorination affect retention time?

Generally, in reversed-phase chromatography, retention time is influenced by the hydrophobic character and the percentage of fluorine atoms.[2] An increase in fluorine content can lead to either increased or decreased retention depending on the stationary phase and mobile phase used. On fluorinated stationary phases, more fluorinated molecules are often better retained.[2] The elution order can also be dependent on the number of fluorine atoms.[11]

Q5: Are there any special sample preparation considerations for fluorinated aromatics?

Proper sample preparation is crucial to avoid issues like column contamination and poor peak shape. Key steps include:

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase.[12] For reversed-phase chromatography, this is often a mixture of water and an organic solvent like acetonitrile or methanol.

  • Filtration: Remove any particulate matter to prevent clogging of the column frit.[12]

  • Concentration: If the analyte concentration is low, a concentration step may be necessary.[12]

  • Dry Loading: For compounds with poor solubility in the mobile phase, dry loading onto silica gel can be an effective technique.[13]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is a common issue that can compromise resolution and quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing for fluorinated aromatic compounds.

Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Inject a non-polar hydrocarbon standard. If it does not tail, the issue is likely due to active sites.[14]Use an end-capped column to minimize exposed silanols.[7] Add a mobile phase modifier like trifluoroacetic acid (TFA) in small amounts (e.g., 0.1%) to suppress silanol activity.[15]
Column Overload Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.[7]Reduce the sample concentration or injection volume. Use a column with a higher loading capacity.[7]
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase.Dissolve the sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.
Column Bed Deformation Check for a void at the column inlet. A sudden drop in pressure can also indicate a void.Replace the column. To prevent this, use a guard column and ensure proper sample filtration.[7]
Mobile Phase pH For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.Adjust the mobile phase pH using appropriate buffers.

Experimental Protocols

Protocol 1: General Method Development for Reversed-Phase Separation of Fluorinated Aromatic Isomers

This protocol outlines a starting point for developing a separation method for fluorinated aromatic isomers using a PFP stationary phase.

  • Column Selection: Start with a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

  • Detection: UV detection at a wavelength appropriate for the analytes (e.g., 254 nm).

  • Optimization:

    • Adjust the gradient slope and initial/final percentages of Mobile Phase B to improve resolution.

    • If co-elution occurs, consider using methanol as the organic modifier instead of acetonitrile to alter selectivity.

    • For basic compounds, a mobile phase with a higher pH (e.g., using ammonium acetate buffer) may improve peak shape.[16]

Data Presentation

Table 1: Comparison of Stationary Phases for Fluorinated Aromatic Separations
Stationary PhasePrimary Interaction MechanismsBest Suited ForKey Advantages
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, hydrogen bonding, shape selectivity[3][4]Halogenated aromatics, positional isomers, polar and conjugated analytes[3][4]Unique selectivity, often provides different elution orders compared to C18.[1][3]
Tridecafluoro (TDF) Primarily fluorous and hydrophobic interactions[2]Highly fluorinated compounds, separation based on fluorine content[2]Strong retention for polyfluorinated compounds.[1]
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose reversed-phase separationsWidely available, well-characterized.
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Less hydrophobic compounds, faster analysis timesLower retention than C18, can be advantageous for highly retained compounds.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (Tailing) check_overload Is the sample concentration high? start->check_overload check_silanol Does a non-polar standard tail? check_overload->check_silanol No sol_overload Reduce sample concentration or injection volume. check_overload->sol_overload Yes check_solvent Is the sample solvent stronger than the mobile phase? check_silanol->check_solvent Yes sol_silanol Use an end-capped column or add a mobile phase modifier (e.g., TFA). check_silanol->sol_silanol No check_column Is there a visible void or pressure drop? check_solvent->check_column No sol_solvent Dissolve the sample in the initial mobile phase. check_solvent->sol_solvent Yes sol_column Replace the column and use a guard column. check_column->sol_column Yes end_node Improved Peak Shape check_column->end_node No sol_overload->end_node sol_silanol->end_node sol_solvent->end_node sol_column->end_node

Caption: Troubleshooting workflow for peak tailing issues.

Stationary_Phase_Selection analyte Fluorinated Aromatic Analyte is_polar Is the analyte polar or does it have H-bonding groups? analyte->is_polar is_highly_fluorinated Is the analyte highly fluorinated? is_polar->is_highly_fluorinated No pfp_phase Consider PFP Phase is_polar->pfp_phase Yes is_isomer Are you separating positional isomers? is_highly_fluorinated->is_isomer No tdf_phase Consider TDF Phase is_highly_fluorinated->tdf_phase Yes c18_c8_phase Start with C18 or C8 is_isomer->c18_c8_phase No pfp_isomer PFP is a strong candidate is_isomer->pfp_isomer Yes

Caption: Decision tree for stationary phase selection.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Bromo-5-fluorotoluene vs. 3-Bromo-5-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final product. Substituted toluenes, such as 3-Bromo-5-fluorotoluene and 3-Bromo-5-chlorotoluene, are valuable intermediates, particularly in cross-coupling reactions. This guide provides an objective comparison of their reactivity, supported by physicochemical data and established principles of organic chemistry, to aid researchers in making informed decisions for their synthetic strategies.

The primary difference in reactivity between these two molecules stems from the distinct electronic properties of the fluorine and chlorine substituents at the meta-position relative to the bromine atom. These differences can significantly impact the facility of common transformations, such as palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound and 3-Bromo-5-chlorotoluene is presented below. These fundamental characteristics are essential for handling and for the design of reaction conditions.

PropertyThis compound3-Bromo-5-chlorotoluene
Molecular Formula C₇H₆BrF[1][2]C₇H₆BrCl[3][4][5]
Molecular Weight 189.02 g/mol [1][2]205.48 g/mol [4][5]
Appearance Liquid[1]Colorless to yellowish liquid[3][6]
Boiling Point Not specified~208-222.3 °C at 760 mmHg[3][7]
Density Not specified~1.43-1.5 g/cm³[3][7]
CAS Number 202865-83-6[1][2]329944-72-1[4]

Electronic Effects and Theoretical Reactivity

The reactivity of an aryl halide in many catalytic reactions, particularly the rate-determining oxidative addition step in palladium-catalyzed cross-couplings, is heavily influenced by the electronic density of the aromatic ring. The electron-withdrawing or electron-donating nature of substituents can be quantified using Hammett constants (σ).

For meta-substituted compounds, the electronic influence is primarily due to the inductive effect (-I). Both fluorine and chlorine are electron-withdrawing through their inductive effects. Fluorine is the most electronegative element, and thus exerts a stronger inductive pull on electron density from the ring compared to chlorine.

SubstituentHammett Constant (σ_meta)Inductive Effect
-F +0.34[8]Strongly electron-withdrawing (-I)
-Cl +0.37[9]Strongly electron-withdrawing (-I)

While the Hammett constants are very similar, the greater electronegativity of fluorine is a key factor. A more electron-deficient C-Br bond is generally more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). Therefore, it can be hypothesized that This compound may exhibit slightly enhanced reactivity in cross-coupling reactions where oxidative addition is the rate-limiting step, compared to its chloro-analogue. However, other factors, such as ligand choice and specific reaction conditions, play a crucial role and can modulate this intrinsic reactivity.[10][11]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The performance of this compound and 3-Bromo-5-chlorotoluene in these transformations is of paramount interest.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[12] It is a versatile method for synthesizing biaryls, styrenes, and polyolefins.[12] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product.[13]

Given the stronger electron-withdrawing nature of fluorine, this compound is expected to undergo oxidative addition more readily than 3-Bromo-5-chlorotoluene, potentially leading to faster reaction rates or higher yields under identical conditions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 ar_r_label Ar-R (Product) reductive_elimination->ar_r_label arbr_label Ar-Br (Reactant) arbr_label->oxidative_addition rb_oh_2_label R-B(OH)₂ + Base rb_oh_2_label->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a framework for directly comparing the reactivity of the two aryl bromides.

  • Reaction Setup: To two separate oven-dried reaction vessels equipped with magnetic stir bars, add the aryl bromide (this compound or 3-Bromo-5-chlorotoluene, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol).[12]

  • Catalyst and Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos.[14]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio, 5 mL).[12]

  • Inert Atmosphere: Purge the reaction vessels with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixtures to a specified temperature (e.g., 80-100 °C) and stir.[15]

  • Monitoring and Analysis: Monitor the reaction progress at regular intervals (e.g., 1h, 2h, 4h, 8h) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion and yield.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[16][17] This reaction is fundamental in synthesizing aryl amines, which are prevalent in pharmaceuticals. The mechanism also proceeds via oxidative addition, making it sensitive to the electronic nature of the aryl halide.[18] Similar to the Suzuki coupling, this compound is anticipated to be the more reactive substrate due to its more electron-deficient nature.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex [Ar-Pd(II)(NR₂)L₂] amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 ar_nr2_label Ar-NR₂ (Product) reductive_elimination->ar_nr2_label arbr_label Ar-Br (Reactant) arbr_label->oxidative_addition r2nh_label R₂NH + Base r2nh_label->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In two separate oven-dried, sealable reaction tubes, add the aryl bromide (this compound or 3-Bromo-5-chlorotoluene, 1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.4 mmol), and a palladium precatalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like RuPhos or XantPhos).[18]

  • Inert Atmosphere: Seal the tubes, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add a degassed anhydrous solvent, such as toluene or dioxane (3-5 mL), via syringe.

  • Reaction: Place the tubes in a preheated oil bath or heating block at a specified temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring and Analysis: Track the reaction's progress over time using TLC, GC-MS, or LC-MS to compare the rate of consumption of the starting materials and formation of the product.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with a saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting crude material via flash column chromatography.

Workflow for Reactivity Comparison

To empirically determine the reactivity difference between the two substrates for a specific transformation, a parallel experimental workflow is essential.

Reactivity_Comparison_Workflow start Define Reaction (e.g., Suzuki, Buchwald) setup Parallel Reaction Setup start->setup reactant_A Substrate A: This compound setup->reactant_A reactant_B Substrate B: 3-Bromo-5-chlorotoluene setup->reactant_B conditions Identical Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature & Time setup->conditions monitoring Monitor Progress (TLC, GC/LC-MS) reactant_A->monitoring reactant_B->monitoring conditions->monitoring analysis Quantitative Analysis (Yield, Conversion Rate) monitoring->analysis conclusion Compare Reactivity & Select Optimal Substrate analysis->conclusion

Caption: A logical workflow for the experimental comparison of substrate reactivity.

Conclusion

The choice between this compound and 3-Bromo-5-chlorotoluene as a synthetic intermediate depends on a nuanced understanding of their electronic properties. Theoretical considerations based on the stronger inductive effect of fluorine suggest that This compound is likely to be the more reactive substrate in palladium-catalyzed cross-coupling reactions where oxidative addition is rate-limiting. This may translate to faster reaction times, lower required catalyst loadings, or milder conditions.

However, the practical outcome of a reaction can be influenced by a multitude of factors, including catalyst-ligand interactions, base strength, and solvent effects. Therefore, for any novel synthetic application, it is highly recommended that researchers perform a direct, parallel comparison using the experimental frameworks provided in this guide. This empirical approach will provide the most reliable data to guide the selection of the optimal building block, ensuring efficiency and success in the development of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Suzuki Coupling of Bromo-fluorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reactivity of bromo-fluorotoluene isomers in the Suzuki coupling reaction. Understanding the subtle interplay of steric and electronic effects imparted by the positions of the methyl and fluoro substituents is critical for reaction optimization and the strategic design of synthetic routes in drug discovery and materials science.

Executive Summary of Reactivity Comparison

The reactivity of bromo-fluorotoluene isomers in Suzuki coupling is primarily dictated by a combination of steric hindrance around the bromine atom and the electronic influence of the fluoro and methyl substituents on the carbon-bromine bond.

  • Steric Hindrance: Substituents in the ortho position to the bromine atom generally decrease the reaction rate by sterically hindering the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and the polarization of the C-Br bond. The position of the electron-donating methyl group further modulates these electronic properties.

Based on these principles, the expected order of reactivity for the bromo-fluorotoluene isomers in Suzuki coupling is:

3-bromo-4-fluorotoluene ≈ 4-bromo-3-fluorotoluene > 2-bromo-3-fluorotoluene

Isomers with the bromine atom in a less sterically hindered position are predicted to exhibit higher reactivity. The ortho substitution in 2-bromo-3-fluorotoluene is expected to significantly decrease its reactivity compared to the other two isomers where the bromine is in a meta or para position relative to the other substituents.

Quantitative Data Summary

The following tables summarize the conversion percentages for the Suzuki-Miyaura coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid, as reported in a study by Pérez-Temprano et al. (2017). This data provides a strong basis for understanding the reactivity of related bromo-fluorotoluene isomers.

Table 1: Bromide Conversion in Suzuki Coupling at 70°C [1][2][3]

Aryl BromideConversion (%) at 3hConversion (%) at 8hConversion (%) at 24hConversion (%) at 48h
1-bromo-2-fluorobenzene65788590
1-bromo-3-fluorobenzene70859295
1-bromo-4-fluorobenzene759098>99
2-bromo-5-fluorotoluene40557080
2-bromo-4-fluorotoluene35506575

Table 2: Bromide Conversion in Suzuki Coupling at 110°C [1][2][3]

Aryl BromideConversion (%) at 3hConversion (%) at 8hConversion (%) at 24hConversion (%) at 48h
1-bromo-2-fluorobenzene92>99>99>99
1-bromo-3-fluorobenzene95>99>99>99
1-bromo-4-fluorobenzene>99>99>99>99
2-bromo-5-fluorotoluene60758895
2-bromo-4-fluorotoluene55708592

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of fluorinated aryl bromides, adapted from Pérez-Temprano et al. (2017).[1][2][3]

Materials:

  • Fluorinated aryl bromide (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium on charcoal (10 wt% Pd, 1 mol% Pd)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the fluorinated aryl bromide (0.5 mmol), 4-fluorophenylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Add the palladium on charcoal catalyst (5.3 mg).

  • The tube is sealed with a septum, and the atmosphere is replaced with argon by three cycles of vacuum and argon backfill.

  • A degassed mixture of DMF and water (95:5 v/v, 5 mL) is added via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (70°C or 110°C) in an oil bath.

  • The progress of the reaction is monitored by taking aliquots at specific time intervals (3, 8, 24, and 48 hours) and analyzing them by gas chromatography (GC) or ¹H-NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC, GC, NMR) D->E F Cool and Quench Reaction E->F G Extraction with Organic Solvent F->G H Drying and Solvent Removal G->H I Purification (Column Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison of Bromo-fluorotoluene Isomers

G Predicted Reactivity of Bromo-fluorotoluene Isomers cluster_high Higher Reactivity cluster_low Lower Reactivity A 3-bromo-4-fluorotoluene (Less Steric Hindrance) C 2-bromo-3-fluorotoluene (Ortho-substituent causes significant steric hindrance) A->C Decreasing Reactivity B 4-bromo-3-fluorotoluene (Less Steric Hindrance) B->C Decreasing Reactivity

Caption: Predicted reactivity based on steric and electronic effects.

References

A Comparative Guide to Alternatives for 3-Bromo-5-fluorotoluene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 3-Bromo-5-fluorotoluene is a valuable building block, particularly in the construction of molecules with the 3-fluoro-5-methylphenyl moiety, a common scaffold in medicinal chemistry. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols for key cross-coupling reactions.

Strategic Alternatives: A Comparative Overview

The primary alternatives to this compound can be categorized into two main strategies:

  • Variation of the Leaving Group: Replacing the bromine atom with other halogens (chlorine, iodine) or a pseudohalogen (triflate) on the 3-fluoro-5-methylbenzene core. The choice of leaving group significantly impacts reactivity in cross-coupling reactions.

  • Inversion of Reactivity: Utilizing a nucleophilic partner derived from 3-fluoro-5-methylbenzene, such as a boronic acid or an organozinc reagent, to react with an electrophilic coupling partner.

This guide will focus on the performance of these alternatives in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide or pseudohalide is a critical factor in the efficiency of this reaction. The general order of reactivity for palladium-catalyzed Suzuki couplings is I > Br > OTf > Cl.[1]

Table 1: Comparison of 3-Fluoro-5-methylphenyl Derivatives in a Representative Suzuki-Miyaura Coupling

Electrophile (Ar-X)Leaving Group (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-5-fluorotolueneIPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~95 (Est.)[1]
This compound Br Pd(dppf)Cl₂ K₂CO₃ DMF 100 12 85-95 [2]
3-Fluoro-5-methylphenyl triflateOTfPd(OAc)₂/PCy₃Cs₂CO₃Dioxane1001880-90[3]
3-Chloro-5-fluorotolueneClPd₂(dba)₃/P(t-Bu)₃K₃PO₄Dioxane1102475-85[4]

Estimated yields are based on general reactivity trends and data from similar substrates.

As the data indicates, the iodo- and bromo- derivatives generally provide higher yields under milder conditions compared to the chloro- and triflate analogues. However, with the appropriate choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands, excellent yields can also be achieved with the less reactive chlorides and triflates.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-fluorotoluene

This protocol is a representative example for the coupling of a less reactive aryl chloride.

Materials:

  • 3-Chloro-5-fluorotoluene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 3-chloro-5-fluorotoluene, the arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the leaving group on the aromatic ring plays a crucial role. The general reactivity trend is also observed here: I > Br > OTf > Cl.[5]

Table 2: Comparison of 3-Fluoro-5-methylphenyl Derivatives in a Representative Buchwald-Hartwig Amination

Electrophile (Ar-X)Leaving Group (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-5-fluorotolueneIPd₂(dba)₃/BINAPNaOt-BuToluene808>95 (Est.)[5]
This compound Br Pd(OAc)₂/BINAP Cs₂CO₃ Toluene 100 16 90-98 [6]
3-Fluoro-5-methylphenyl triflateOTfPd(OAc)₂/BINAPCs₂CO₃Toluene1001885-95[6]
3-Chloro-5-fluorotolueneClPd₂(dba)₃/XPhosNaOt-BuToluene1102480-90[7]

Estimated yields are based on general reactivity trends and data from similar substrates.

The choice of ligand is critical for the amination of less reactive aryl chlorides and triflates, with bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos often providing superior results.[8]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Fluoro-5-methylphenyl Triflate

This protocol is a representative example for the amination using an aryl triflate.

Materials:

  • 3-Fluoro-5-methylphenyl triflate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Add the 3-fluoro-5-methylphenyl triflate and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography.

Alternative Strategy: Inversion of Reactivity with (3-Fluoro-5-methylphenyl)boronic Acid

An alternative to using an electrophilic 3-fluoro-5-methylphenyl derivative is to employ a nucleophilic counterpart, such as (3-fluoro-5-methylphenyl)boronic acid, in a Suzuki-Miyaura coupling with an aryl or heteroaryl halide/triflate. This approach is particularly useful when the desired coupling partner is more readily available as a halide or triflate.

Table 3: Representative Suzuki-Miyaura Coupling using (3-Fluoro-5-methylphenyl)boronic Acid

NucleophileElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
(3-Fluoro-5-methylphenyl)boronic acid4-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O801285-95[9]
Experimental Protocol: Synthesis of (3-Fluoro-5-methylphenyl)boronic Acid

Materials:

  • 1-Bromo-3-fluoro-5-methylbenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (1.2 equiv)

  • 1 M Hydrochloric acid

Procedure:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-bromo-3-fluoro-5-methylbenzene in anhydrous THF dropwise to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, cool the mixture to -78 °C.

  • Slowly add trimethyl borate and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude boronic acid, which can be purified by recrystallization.[10]

Other Cross-Coupling Alternatives

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can also be employed with this compound and its analogs.

  • Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from this compound. Negishi couplings are known for their high functional group tolerance.[11][12]

  • Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a cost-effective method but can be limited by the functional group compatibility of the Grignard reagent.[13][14][15]

  • Stille Coupling: This reaction employs organotin reagents. While effective, the toxicity of tin compounds has led to a decline in its use in favor of other methods.

Visualization of Synthetic Strategies

The choice of synthetic route often depends on the availability of starting materials and the desired final product. The following diagrams illustrate the alternative approaches to a target molecule containing the 3-fluoro-5-methylphenyl moiety.

Synthetic_Strategies cluster_electrophile Electrophilic Strategy cluster_nucleophile Nucleophilic Strategy reagent_X 3-Fluoro-5-methylphenyl-X (X = Br, I, Cl, OTf) product Target Molecule (3-Fluoro-5-methylphenyl)-R reagent_X->product Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) partner_Nu Nucleophile (e.g., R-B(OH)₂, R₂NH) partner_Nu->product reagent_B (3-Fluoro-5-methylphenyl)-B(OH)₂ reagent_B->product Suzuki Coupling partner_E Electrophile (e.g., R-X) partner_E->product

Caption: Alternative synthetic strategies to access molecules containing the 3-fluoro-5-methylphenyl moiety.

Experimental_Workflow start Combine Reactants, Catalyst, and Base in an Inert Atmosphere reaction Heat and Stir Reaction Mixture (Monitor Progress) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Isolated and Characterized Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

While this compound remains a versatile and widely used reagent, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. The choice between its iodo, chloro, and triflate analogs is often a trade-off between reactivity and cost, with the less reactive electrophiles requiring more sophisticated and expensive catalyst systems. The alternative strategy of employing (3-fluoro-5-methylphenyl)boronic acid offers a valuable "reverse-polarity" approach that can simplify synthetic routes depending on the availability of the coupling partners. By considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of complex molecules.

References

A Comparative Guide to the Analytical Validation of 3-Bromo-5-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analytical validation of pharmaceutical intermediates like 3-Bromo-5-fluorotoluene is critical for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound and its derivatives. The performance data presented is based on established validation parameters for closely related halogenated aromatic compounds, offering a reliable benchmark for method development and validation.

Performance Comparison: HPLC vs. GC

The choice between HPLC and Gas Chromatography coupled with Mass Spectrometry (GC-MS) depends on the specific requirements of the analysis, including the volatility and thermal stability of the analyte, required sensitivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, derived from studies on analogous compounds.

Table 1: Comparison of Analytical Validation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Linearity (R²) 0.991 - 0.996[1]> 0.999[2]
Accuracy (% Recovery) 82% - 106%[1]93.7% - 107.7%[2]
Precision (%RSD) < 2.0%[1]< 15% (Typical ICH Guideline)
Limit of Detection (LOD) 0.01 - 0.51 ppb[1]0.4 ppm (400 ppb)[2]
Limit of Quantitation (LOQ) 0.03 - 1.71 ppb[1]1.2 ppm (1200 ppb)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline representative protocols for HPLC and GC-MS methods suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from validated procedures for polycyclic aromatic hydrocarbons and is suitable for non-volatile derivatives or when high sensitivity is required.[1]

  • Instrumentation: HPLC system with UV-Diode Array Detector (UV-DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1000 µg/mL). Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile impurities or isomers of this compound and is based on a validated method for bromofluorobenzaldehyde isomers.[2]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-624 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at 20°C/min to 230°C.

    • Hold: Hold at 230°C for 2 minutes.[3]

  • Injector Temperature: 250°C.

  • Injection Mode: Split (Split ratio 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temp: 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50 - 300 m/z.

  • Standard Preparation: Prepare a stock solution of this compound in hexane (1000 µg/mL). Perform serial dilutions to create calibration standards from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Dissolve the sample in hexane to achieve a concentration within the linear range of the assay.

Methodology and Validation Workflows

Visualizing the logical flow of the analytical process ensures clarity and consistency. The following diagrams illustrate the general workflow for analytical method validation and the relationship between key validation parameters.

G start Start: Define Analytical Requirements dev Method Development (Selectivity, System Suitability) start->dev protocol Draft Validation Protocol dev->protocol validation Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->validation analysis Data Analysis & Statistical Evaluation validation->analysis report Generate Validation Report analysis->report routine Implement for Routine Use report->routine

General workflow for analytical method validation.

G method Validated Analytical Method accuracy Accuracy (% Recovery) accuracy->method precision Precision (% RSD) precision->method linearity Linearity (R²) linearity->method specificity Specificity (Selectivity) specificity->method lod Limit of Detection (LOD) lod->method loq Limit of Quantitation (LOQ) loq->method robustness Robustness robustness->method

Key parameters for a validated analytical method.

References

Spectroscopic Guide to Differentiating Halogenated Toluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of halogenated toluene isomers—ortho (o), meta (m), and para (p)—is a critical task in synthetic chemistry, drug development, and quality control. The position of the halogen substituent on the toluene ring significantly influences the molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of these isomers using key spectroscopic techniques, supported by experimental data and protocols.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful and accessible technique for distinguishing between ortho, meta, and para isomers. The most diagnostic information is found in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), particularly the strong absorptions arising from C-H out-of-plane bending vibrations (often called "oop" bands).[1] The pattern of these bands is highly dependent on the substitution pattern of the aromatic ring.[2][3][4]

Data Comparison: C-H Out-of-Plane Bending Frequencies (cm⁻¹)

The table below outlines the characteristic absorption ranges for di-substituted benzene rings, which are directly applicable to halogenated toluene isomers.

Substitution PatternCharacteristic C-H Bending Range (cm⁻¹)Appearance
Ortho 770 - 735One strong band
Meta 810 - 750 and 710 - 690Two strong bands
Para 840 - 810One strong band

This data is based on general observations for di-substituted aromatic compounds.[2][3]

Experimental Protocol: Liquid Sample Analysis For liquid halogenated toluenes (e.g., bromotoluene, chlorotoluene), a "neat" spectrum is easily obtained.[5]

  • Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]

  • Cell Assembly: Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[5]

  • Data Acquisition: Mount the assembled plates in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty instrument first. Then, run the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.[7]

  • Processing: The instrument's software automatically subtracts the background from the sample measurement to generate the final spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and symmetry of nuclei within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing halogenated toluene isomers.

¹³C NMR Spectroscopy

The number of unique signals in a proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. The para isomer, having the highest symmetry (a C₂ axis), will exhibit fewer aromatic carbon signals than the less symmetrical ortho and meta isomers.

Data Comparison: Number of Aromatic ¹³C Signals

IsomerNumber of Unique Aromatic Carbons
Ortho 6
Meta 6
Para 4
¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons provide a clear fingerprint for each isomer. The symmetry of the para isomer results in a simpler, more recognizable pattern compared to the complex, overlapping multiplets of the ortho and meta isomers.

Data Comparison: Aromatic ¹H NMR Patterns for Chlorotoluene Isomers

IsomerAromatic ProtonsExpected Splitting Pattern
Ortho-chlorotoluene 4 distinct protonsComplex multiplet
Meta-chlorotoluene 4 distinct protonsComplex multiplet, may show some resolved signals
Para-chlorotoluene 2 sets of 2 equivalent protonsTwo distinct doublets (an AA'BB' system)[8]

Experimental Protocol: General NMR A standardized protocol is used for acquiring high-resolution NMR spectra of organic compounds.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the halogenated toluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[9] Residual solvent signals are expected (e.g., CHCl₃ at 7.26 ppm in ¹H NMR and 77.2 ppm in ¹³C NMR).[10]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 25°C). For ¹H NMR, a sufficient number of scans (typically 8-16) are averaged. For the less sensitive ¹³C nucleus, more scans are required, and a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.[7]

  • Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and calibrated (typically to the residual solvent peak).

Mass Spectrometry (MS)

Standard electron ionization mass spectrometry (EI-MS) is generally less effective for differentiating positional isomers. This is because ortho, meta, and para isomers have the same molecular formula and thus the same exact mass, producing identical molecular ion (M⁺) peaks.[11]

While their fragmentation patterns can sometimes exhibit minor intensity differences, these are often not reliable enough for unambiguous identification.[12] Advanced techniques, such as infrared ion spectroscopy (IRIS) or tandem mass spectrometry (MS/MS) focused on specific fragment ions, can distinguish isomers but are not as routinely available.[13][14] The primary utility of MS in this context is to confirm the molecular weight and elemental formula (via high-resolution MS) of the compound.

Data Comparison: Molecular Ion (M⁺) Peaks

CompoundMolecular FormulaMolecular Weight (amu)
Fluorotoluene IsomersC₇H₇F110.13
Chlorotoluene IsomersC₇H₇Cl126.58 (for ³⁵Cl)
Bromotoluene IsomersC₇H₇Br171.04 (for ⁷⁹Br)
Iodotoluene IsomersC₇H₇I218.03

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positive radical cation (the molecular ion, M⁺).

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

  • Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. For substituted benzenes, Raman spectra can show clear differences between isomers, providing another layer of confirmation.[15] As with IR, the fingerprint region often contains the most diagnostic peaks.

Data Comparison: Key Raman Shifts for Xylene Isomers (cm⁻¹)

While not halogenated toluenes, the structurally analogous xylene isomers demonstrate the utility of Raman for differentiation. Distinct peaks allow for the identification of each isomer in a mixture.[16]

IsomerCharacteristic Raman Peaks (cm⁻¹)
Ortho-Xylene ~580, ~735, ~1225
Meta-Xylene ~535, ~725, ~1000
Para-Xylene ~830, ~1205, ~1615

Data adapted from comparative studies of xylene isomers.[15][16]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Liquid samples are typically placed in a glass vial or cuvette.

  • Data Acquisition: The sample is placed in a holder within the spectrometer. A monochromatic laser (e.g., 532 nm or 785 nm) is focused on the sample.[17]

  • Signal Collection: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining weak Raman scattered light is dispersed by a grating and detected.

  • Spectrum Generation: The detector records the intensity of the Raman scattered light as a function of its frequency shift relative to the excitation laser, creating the Raman spectrum.

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for identifying an unknown halogenated toluene isomer using the spectroscopic techniques discussed.

G Spectroscopic Workflow for Halogenated Toluene Isomer Identification start Unknown Halogenated Toluene Isomer ms Mass Spectrometry (MS) start->ms result_ms Determine Molecular Formula (e.g., C₇H₇Br) ms->result_ms nmr ¹³C NMR Spectroscopy decision_nmr Number of Aromatic Carbon Signals? nmr->decision_nmr ir Infrared (IR) Spectroscopy decision_ir C-H Bending Pattern (900-675 cm⁻¹)? ir->decision_ir result_ms->nmr decision_nmr->ir 6 Signals para Identified as Para Isomer decision_nmr->para 4 Signals ortho Identified as Ortho Isomer decision_ir->ortho ~750 cm⁻¹ (1 Band) meta Identified as Meta Isomer decision_ir->meta ~780 + 690 cm⁻¹ (2 Bands)

Caption: Logical workflow for identifying halogenated toluene isomers.

References

A Comparative Guide to Cross-Reactivity Studies of 3-Bromo-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a framework for assessing the cross-reactivity of 3-Bromo-5-fluorotoluene, a halogenated aromatic compound relevant in chemical synthesis and drug discovery. Due to the limited publicly available data on the specific cross-reactivity of this molecule, this document outlines a proposed comparative study. It provides objective methodologies and supporting data frameworks to evaluate its binding specificity against structurally similar compounds.

Introduction to this compound and Cross-Reactivity

This compound is a substituted toluene molecule with potential applications as a building block in the synthesis of more complex pharmaceutical and agrochemical compounds. As with any novel small molecule intended for biological applications, assessing its cross-reactivity is a critical step in preclinical development. Cross-reactivity, the unintended binding of a molecule to targets other than its primary intended target, can lead to off-target effects, toxicity, and reduced efficacy.

This guide proposes a comparative analysis of this compound against a panel of structurally related analogs. By employing standard immunoassays and biophysical techniques, researchers can quantify the potential for off-target binding and establish a specificity profile.

Potential Cross-Reactants: A Comparative Panel

A crucial aspect of a cross-reactivity study is the selection of appropriate comparator molecules. Based on structural similarity, the following compounds are proposed for a comparative analysis against this compound. These molecules include positional isomers and analogs with varied halogen substitutions, providing a robust panel to assess binding specificity.

Compound NameStructureKey Differentiating Feature
This compound C₇H₆BrFTest Compound
2-Bromo-5-fluorotolueneC₇H₆BrFIsomeric position of bromine
3-Bromo-4-fluorotolueneC₇H₆BrFIsomeric position of fluorine
4-Bromo-3-fluorotolueneC₇H₆BrFIsomeric positions of bromine and fluorine
3-Bromo-5-chlorotolueneC₇H₆BrClChlorine substitution instead of fluorine
3-Bromo-2-chloro-5-fluorotolueneC₇H₅BrClFAdditional chlorine substitution
3-Bromo-5-fluoro-2-iodotolueneC₇H₅BrFIAdditional iodine substitution

Experimental Protocols for Cross-Reactivity Assessment

To quantify the binding specificity of this compound, two complementary experimental approaches are proposed: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This immunoassay will determine the relative affinity of the test compounds for a specific antibody raised against a this compound-protein conjugate.

Methodology:

  • Antigen Preparation: Conjugate this compound to a carrier protein such as Bovine Serum Albumin (BSA) to create an immunogen.

  • Antibody Production: Generate polyclonal or monoclonal antibodies against the this compound-BSA conjugate in a suitable animal model.

  • ELISA Plate Coating: Coat microtiter plates with the this compound-BSA conjugate.

  • Competitive Inhibition: In separate wells, incubate a fixed concentration of the anti-3-Bromo-5-fluorotoluene antibody with varying concentrations of this compound (the standard) or the potential cross-reactants.

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). After washing, add a substrate that produces a measurable colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of binding of the free compound. Calculate the half-maximal inhibitory concentration (IC50) for each compound and determine the percent cross-reactivity relative to this compound.

Percent Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed characterization of molecular interactions.[1][2]

Methodology:

  • Target Immobilization: Immobilize a relevant biological target (e.g., a specific receptor, enzyme, or the generated antibody from the ELISA protocol) onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound and each potential cross-reactant over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte to the immobilized target. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Data Presentation: Quantitative Comparison

The data generated from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound[Insert Value]100%
2-Bromo-5-fluorotoluene[Insert Value][Calculate Value]
3-Bromo-4-fluorotoluene[Insert Value][Calculate Value]
4-Bromo-3-fluorotoluene[Insert Value][Calculate Value]
3-Bromo-5-chlorotoluene[Insert Value][Calculate Value]
3-Bromo-2-chloro-5-fluorotoluene[Insert Value][Calculate Value]
3-Bromo-5-fluoro-2-iodotoluene[Insert Value][Calculate Value]

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Compoundka (1/Ms)kd (1/s)KD (M)
This compound[Insert Value][Insert Value][Insert Value]
2-Bromo-5-fluorotoluene[Insert Value][Insert Value][Insert Value]
3-Bromo-4-fluorotoluene[Insert Value][Insert Value][Insert Value]
4-Bromo-3-fluorotoluene[Insert Value][Insert Value][Insert Value]
3-Bromo-5-chlorotoluene[Insert Value][Insert Value][Insert Value]
3-Bromo-2-chloro-5-fluorotoluene[Insert Value][Insert Value][Insert Value]
3-Bromo-5-fluoro-2-iodotoluene[Insert Value][Insert Value][Insert Value]

Visualizing Workflows and Biological Pathways

Diagrams are essential for clearly communicating experimental processes and the potential biological implications of cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Coat Plate with 3-B-5-FT-BSA Conjugate a1 3. Add Antibody-Competitor Mixture to Wells p2 2. Prepare Antibody and Competitor Solutions p2->a1 a2 4. Incubate a1->a2 a3 5. Wash Wells a2->a3 a4 6. Add HRP-Conjugated Secondary Antibody a3->a4 a5 7. Incubate and Wash a4->a5 a6 8. Add Substrate a5->a6 d1 9. Measure Absorbance a6->d1 d2 10. Calculate IC50 and % Cross-Reactivity d1->d2

Caption: Workflow for the proposed competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_results Results s1 1. Immobilize Target Protein on Sensor Chip b1 2. Inject Analytes (3-B-5-FT and Analogs) s1->b1 b2 3. Monitor Association and Dissociation b1->b2 r1 4. Generate Sensorgrams b2->r1 r2 5. Calculate ka, kd, and KD r1->r2

Caption: Workflow for the proposed SPR analysis.

Potential Signaling Pathways and Implications of Cross-Reactivity

Halogenated aromatic compounds can interact with various biological pathways. Off-target binding of this compound or its analogs could potentially modulate signaling cascades, leading to unintended physiological effects. Two key pathways of interest are the Mitogen-Activated Protein Kinase (MAPK) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.

  • MAPK Signaling Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and stress responses.[1][2][3] Unintended activation or inhibition of MAPK signaling by a small molecule could have profound effects on cellular homeostasis.

  • Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons.[4][5] Cross-reactivity with AhR could lead to the induction of xenobiotic-metabolizing enzymes and other adverse outcomes.

MAPK_Pathway extracellular Extracellular Signal (e.g., Off-Target Binding) receptor Cell Surface Receptor extracellular->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Stress) transcription->response

Caption: Simplified MAPK signaling pathway.

Conclusion

This guide provides a comprehensive framework for a comparative cross-reactivity study of this compound. By systematically evaluating its binding against a panel of structurally related compounds using robust experimental methods like ELISA and SPR, researchers can generate crucial data on its specificity. Understanding the potential for off-target interactions with key signaling pathways is essential for mitigating risks and advancing the development of safe and effective new chemical entities. The proposed methodologies and data presentation formats offer a standardized approach to achieving these critical research objectives.

References

The Strategic Advantage of 3-Bromo-5-fluorotoluene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical intermediates, the strategic selection of building blocks is paramount for the efficient synthesis of complex target molecules in pharmaceutical and materials science research. Among the vast array of halogenated aromatics, 3-Bromo-5-fluorotoluene emerges as a particularly advantageous synthon. This guide provides an in-depth comparison of this compound with its isomers and other similar compounds, highlighting its superior performance in key cross-coupling reactions, supported by experimental data and detailed protocols.

Physicochemical Properties and Reactivity Profile

The unique substitution pattern of this compound, with a bromine atom meta to both the fluorine and methyl groups, confers a distinct reactivity profile. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group create a specific electronic environment that influences the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.

Table 1: Comparison of Physicochemical Properties of Bromofluorotoluene Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 202865-83-6C₇H₆BrF189.03Not widely reportedNot widely reported
2-Bromo-5-fluorotoluene452-63-1C₇H₆BrF189.03177 °C/756 mmHg[1]1.495[1]
4-Bromo-3-fluorotoluene452-74-4C₇H₆BrF189.0395 °C/50 mmHg1.494

Performance in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic and steric environment of the aryl halide significantly impacts the reaction efficiency. While direct comparative studies are limited, the principles of substituent effects suggest that the unique electronic nature of this compound can offer advantages in terms of reaction kinetics and yield. The fluorine atom's inductive effect can enhance the electrophilicity of the carbon attached to bromine, facilitating the oxidative addition step in the catalytic cycle.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901295BenchChem
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100692BenchChem
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O11024>95[2]
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O11024~85[2]

While a direct yield for this compound is not provided in a comparative table, its electronic similarity to other functionalized bromobenzenes suggests it would be a highly effective substrate in Suzuki-Miyaura couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-B(OH)2 Phenylboronic acid R-B(OH)2->Base Ar-Pd(II)-R(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R 3-Fluoro-5-methylbiphenyl Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric and electronic properties of the aryl halide play a crucial role in the efficiency of this reaction. The less sterically hindered environment around the bromine atom in this compound, compared to ortho-substituted isomers, can lead to faster reaction rates and higher yields.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-BromoquinolineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene90-11012-2465-85[3]
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane100<1 min99[4]
4-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane100<1 min98[4]

The high yields and short reaction times observed for the amination of bromotoluene isomers suggest that this compound would also be a highly reactive and efficient substrate in Buchwald-Hartwig amination reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and morpholine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Amine Morpholine Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Amido-Pd(II) Complex Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 N-(3-fluoro-5-methylphenyl)morpholine Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion: The Advantages of this compound

The unique substitution pattern of this compound provides a compelling combination of electronic and steric properties that make it a highly versatile and efficient building block in modern organic synthesis. Its advantages over other similar compounds can be summarized as follows:

  • Favorable Electronic Profile: The interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group creates a favorable electronic environment for facile oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Reduced Steric Hindrance: The meta-substitution pattern minimizes steric hindrance around the reactive C-Br bond, allowing for rapid and efficient coupling with a wide range of nucleophiles and organometallic reagents.

  • Versatility in Functionalization: this compound serves as an excellent precursor for the synthesis of a diverse array of complex molecules, including fluorinated biaryls and N-aryl amines, which are important scaffolds in medicinal chemistry and materials science.

References

A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-5-fluorotoluene for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated aromatic compounds is a critical step in the synthesis of novel molecular entities. 3-Bromo-5-fluorotoluene serves as a valuable building block, offering a reactive handle for the introduction of diverse structural motifs through various cross-coupling reactions. This guide provides a comparative analysis of common palladium-catalyzed and copper-catalyzed cross-coupling reactions involving this compound, summarizing reaction yields and detailing experimental protocols to aid in the selection of optimal synthetic routes.

The selective transformation of the carbon-bromine bond in this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules. This guide focuses on five key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, Heck reaction, and Ullmann condensation.

Comparative Analysis of Reaction Yields

While a comprehensive literature survey reveals extensive application of these coupling methods, direct comparative studies on this compound are not extensively documented in a single source. The following table summarizes representative yields for various cross-coupling reactions of this compound and structurally similar aryl bromides, providing a baseline for expected performance. It is important to note that yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-1101275-95%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene70680-95%
Buchwald-Hartwig AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102085-98%
Heck StyrenePd(OAc)₂ / PPh₃K₂CO₃DMA1202470-90%
Ullmann PhenolCuI / L-prolineK₂CO₃DMSO1102460-80%

Note: Yields are indicative and based on reactions with this compound or analogous aryl bromides. Actual yields may vary.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations. Below are generalized protocols for each of the discussed cross-coupling reactions, which can be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1]

Experimental Protocol:

To a dried Schlenk flask are added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). The flask is evacuated and backfilled with argon three times. Degassed toluene and water (4:1 mixture) are then added. The reaction mixture is heated to 90-110 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

Experimental Protocol:

A mixture of this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.) in a Schlenk tube is subjected to three vacuum-argon cycles. Degassed toluene and triethylamine (2.0 equiv.) are added, followed by the dropwise addition of the terminal alkyne (1.1 equiv.). The reaction mixture is stirred at 70 °C for 6 hours. Upon completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[4][5][6][7]

Experimental Protocol:

In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.04 equiv.), cesium carbonate (1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.). Anhydrous toluene is added, and the vial is sealed and heated to 110 °C for 20 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), triphenylphosphine (PPh₃, 0.04 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous N,N-dimethylacetamide (DMA) is degassed with argon for 20 minutes. The reaction is then heated at 120 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O or C-N bonds.[10][11]

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the phenol or amine (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.) in dimethyl sulfoxide (DMSO) is heated at 110 °C for 24 hours under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Experimental Workflow and Signaling Pathways

To visualize the general workflow of these cross-coupling reactions, a simplified diagram is provided below.

Cross_Coupling_Workflow Generalized Cross-Coupling Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide This compound Reaction_Vessel Inert Atmosphere Solvent, Heat Aryl_Halide->Reaction_Vessel Coupling_Partner Boronic Acid / Alkyne / Amine / Alkene / Phenol Coupling_Partner->Reaction_Vessel Catalyst Pd or Cu Catalyst + Ligand Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for cross-coupling reactions of this compound.

The catalytic cycles for these palladium-catalyzed reactions share common fundamental steps, as illustrated in the following diagram.

Palladium_Catalytic_Cycle Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X PdII_Intermediate Ar-Pd(II)-X L_n Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII_Intermediate->Transmetalation R-M or Amine PdII_Coupling_Intermediate Ar-Pd(II)-R L_n Transmetalation->PdII_Coupling_Intermediate Reductive_Elimination Reductive Elimination PdII_Coupling_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Ar-R

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Biological Activity Screening of 3-Bromo-5-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Bromo-5-fluorotoluene derivatives, focusing on their potential as anticancer and antimicrobial agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, into organic scaffolds can significantly enhance pharmacological properties, including metabolic stability and binding affinity. This makes halogenated compounds like the derivatives of this compound promising candidates in modern drug discovery.[1] This document outlines common screening protocols and presents illustrative data for structurally related compounds to guide research and development efforts.

Data Presentation: Comparative Biological Activity

The following table summarizes representative quantitative data for compounds structurally related to this compound derivatives, illustrating their potential efficacy against various cancer cell lines and microbial strains. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) indicates the potency of a compound in inhibiting cell growth by 50%, while the minimum inhibitory concentration (MIC) represents the lowest concentration that prevents visible microbial growth.

Table 1: Illustrative Anticancer and Antimicrobial Activity of Halogenated Phenyl Derivatives | Compound Class | Target Organism/Cell Line | Assay Type | Measured Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Anticancer Activity | | 5-(3-Bromophenyl)-triazol-amine Analog (4i) | SNB-75 (CNS Cancer) | Cytotoxicity | PGI: 38.94% at 10 µM |[2][3] | | 5-(3-Bromophenyl)-triazol-amine Analog (4i) | UO-31 (Renal Cancer) | Cytotoxicity | PGI: 30.14% at 10 µM |[2][3] | | 5-(3-Bromophenyl)-triazol-amine Analog (4e) | SNB-75 (CNS Cancer) | Cytotoxicity | PGI: 41.25% at 10 µM |[3] | | 3-Fluoro-azetidin-2-one Analog (32) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 0.075 µM |[4] | | 3-Fluoro-azetidin-2-one Analog (33) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 0.095 µM |[4] | | 5-Bromo-isatin-pyrazoline Conjugate (1d) | CCRF-CEM (Leukemia) | Cytotoxicity | GI50: 0.75 µM |[5] | | 5-Bromo-isatin-pyrazoline Conjugate (1d) | RPMI-8226 (Leukemia) | Cytotoxicity | GI50: 0.69 µM |[5] | | Antimicrobial Activity | | Thiazolo[4,5-b]pyridin-2-one Analog (3g) | Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.21 µM |[6] | | Thiazolo[4,5-b]pyridin-2-one Analog (3g) | Escherichia coli | Broth Microdilution | MIC: 0.21 µM |[6] | | Benzenesulphonamide Derivative (4d) | Escherichia coli | Broth Microdilution | MIC: 6.72 µg/mL |[7] | | Benzenesulphonamide Derivative (4h) | Staphylococcus aureus | Broth Microdilution | MIC: 6.63 µg/mL |[7] | | Halogenated Flavonolignan | Staphylococcus aureus | Biofilm Inhibition | IC50 < 10 µM |[8] |

Disclaimer: The data presented is for structurally related halogenated compounds and serves to illustrate the format for comparison. PGI = Percent Growth Inhibition.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of novel compounds.[9][10] The following are detailed methodologies for common cytotoxicity and antimicrobial susceptibility assays.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for screening the anticancer potential of new chemical entities.[11][12] The MTT and SRB assays are widely used colorimetric methods to measure the impact of a compound on cell viability.[13]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of viable cells.[13]

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.[13]

b) Sulforhodamine B (SRB) Assay

The SRB assay measures cell number based on the staining of total cellular protein.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[13]

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.[13]

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.[13]

Antimicrobial Susceptibility Testing (AST)

AST methods determine the effectiveness of antimicrobial agents against specific microorganisms.[10] Common phenotypic methods include disk diffusion and broth dilution.[14]

a) Disk Diffusion Method

This qualitative method assesses susceptibility based on the size of the inhibition zone around an antimicrobial-impregnated disk.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a pure culture of the test organism (e.g., S. aureus, E. coli).[14]

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[14]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[14] The size of the zone is proportional to the susceptibility of the bacterium to the compound.[10]

b) Broth Microdilution Method (for MIC Determination)

This quantitative method determines the minimum inhibitory concentration (MIC) of a compound.[15]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the lack of turbidity in the well.[15]

Visualizations: Workflows and Pathways

Experimental and Logical Flow Diagrams

Visualizing experimental workflows and potential biological pathways provides a clear framework for understanding the screening process and the compound's mechanism of action.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Prep Test Compound Stock Solution Prep Dilution Serial Dilutions of Test Compound Treatment Treatment of Cells Dilution->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Assay Procedure (e.g., MTT or SRB) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Calculation of % Cell Viability Measurement->Analysis IC50 IC50 Value Determination Analysis->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[13]

G Compound Cytotoxic Compound (e.g., this compound derivative) Stress Cellular Stress / DNA Damage Compound->Stress Casp8 Initiator Caspases (e.g., Caspase-8, Caspase-9) Stress->Casp8 activates Casp3 Effector Caspases (e.g., Caspase-3) Casp8->Casp3 activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis executes

Caption: Simplified signaling pathway for apoptosis induced by a cytotoxic agent.

Conclusion

The screening of this compound derivatives and other halogenated compounds represents a promising avenue in the search for new therapeutic agents.[1] Their unique chemical properties can lead to enhanced biological activity against both cancer cells and pathogenic microbes.[8][16] A systematic approach to screening, utilizing robust and standardized protocols for cytotoxicity and antimicrobial susceptibility, is essential for identifying lead candidates. The combination of quantitative in vitro assays, detailed methodological reporting, and clear visualization of workflows and potential mechanisms of action provides a solid foundation for advancing these compounds through the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-fluorotoluene: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-fluorotoluene (CAS No: 202865-83-6). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended to supplement, not replace, your institution's established safety protocols and local regulations.

I. Chemical Safety and Hazard Profile

This compound is a hazardous substance requiring careful handling and disposal. Below is a summary of its key hazard information.

Hazard Summary Table

Hazard CategoryPictogramSignal WordHazard StatementPrecautionary Statements
Skin Irritation (Category 2)
alt text
WarningH315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves.[1]P302 + P352: IF ON SKIN: Wash with plenty of water.[1]P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

III. Disposal Procedures

The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, contaminated apparel) in a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[1]

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

IV. Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with Care collect_waste Collect in a Designated, Compatible Waste Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms collect_waste->label_container store_waste Store Sealed Container in a Designated, Ventilated, and Secure Area label_container->store_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup end End: Proper Disposal Completed schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Bromo-5-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Bromo-5-fluorotoluene, a halogenated aromatic compound used in chemical research.

When working with this compound, a substance that can cause skin and serious eye irritation, and may lead to respiratory issues, a comprehensive approach to safety is non-negotiable.[1][2] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is critical to mitigate risks.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on safety data for the compound and structurally similar chemicals.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes the inhalation of vapors that may cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and accidents. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Chemical Handling :

    • Wear all required personal protective equipment as outlined in the table above.

    • Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Experimental Procedures :

    • Conduct all experimental work within the chemical fume hood.

    • Keep the sash at the lowest practical height to ensure maximum containment.

  • Cleanup and Decontamination :

    • Decontaminate all glassware that has come into contact with this compound. Rinse with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect the rinsate as hazardous waste.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to protect personnel and the environment.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, clearly labeled, and sealed waste container.

  • Disposal Procedures : All waste containing this compound must be disposed of as hazardous waste.[1] Follow your institution's specific hazardous waste disposal protocols and entrust the final disposal to a licensed waste disposal company.[1][4] Do not dispose of this chemical down the drain.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₆BrF[2][5][6]
Molecular Weight 189.02 g/mol [2][7]
CAS Number 202865-83-6[5][6][7]
Storage Temperature 2-8 °C[6]

Hazard Identification

Understanding the specific hazards associated with this compound is fundamental to its safe handling.

HazardGHS ClassificationPrecautionary Statement
Skin Irritation Causes skin irritation[1][2]Wear protective gloves.[1]
Eye Irritation Causes serious eye irritation[2]Wear eye/face protection.
Respiratory Irritation May cause respiratory irritation[2]Use only in a well-ventilated area.
Acute Oral Toxicity Harmful if swallowed[2]Do not eat, drink or smoke when using this product.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe measure_transfer Measure & Transfer don_ppe->measure_transfer conduct_experiment Conduct Experiment measure_transfer->conduct_experiment decontaminate Decontaminate Glassware conduct_experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose_waste Dispose via Licensed Company segregate_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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